Tri(Amino-PEG5-amide)-amine
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H93N7O18/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUGXZWNMJJZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H93N7O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tri(Amino-PEG5-amide)-amine: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri(Amino-PEG5-amide)-amine is a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation and targeted drug delivery. Its unique architecture, featuring three terminal primary amine groups and a central tertiary amine, offers a versatile platform for the construction of complex biomolecules. The hydrophilic PEG5 spacers enhance solubility and biocompatibility, making it an ideal component in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the physicochemical properties, a detailed putative synthesis protocol, characterization methods, and experimental procedures for its application in drug development.
Core Properties of this compound
This compound is a well-defined, monodisperse compound, which is crucial for the batch-to-batch reproducibility of the complex bioconjugates it is used to create.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various commercial and scientific sources.
| Property | Value | Source(s) |
| Molecular Weight | 1020.26 g/mol | [1][2] |
| Molecular Formula | C₄₅H₉₃N₇O₁₈ | [1][2] |
| CAS Number | 2055013-52-8 | [1][2] |
| Appearance | Colorless to pale yellow oil or solid | |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Chemical Reactivity
The primary reactivity of this compound stems from its three terminal primary amine groups. These amines are nucleophilic and can readily participate in a variety of conjugation reactions, most notably:
-
Amide Bond Formation: Reacts with carboxylic acids, activated esters (e.g., NHS esters), and acyl chlorides to form stable amide bonds. This is the most common conjugation strategy for this molecule.
-
Secondary Amine Formation: Can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form stable secondary amine linkages.
Synthesis and Characterization
Putative Synthesis Protocol
The synthesis likely starts from a commercially available, mono-protected PEG5 derivative and a central amine core.
Step 1: Synthesis of a Boc-protected Amino-PEG5-acid
A likely precursor is a mono-Boc-protected amino-PEG5-alcohol, which is then oxidized to the corresponding carboxylic acid.
Step 2: Activation of the Carboxylic Acid
The carboxylic acid of the protected PEG derivative is activated, commonly using N-Hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like DCC or EDC to form an NHS ester.
Step 3: Conjugation to a Central Amine Core
Tris(2-aminoethyl)amine (B1216632) can serve as the central core. The NHS-activated Boc-protected Amino-PEG5-acid is reacted with tris(2-aminoethyl)amine in a suitable organic solvent like DMF with a non-nucleophilic base such as DIPEA. Stoichiometric control is crucial to ensure the addition of three PEG arms.
Step 4: Deprotection of the Terminal Amines
The final step involves the removal of the Boc protecting groups from the three terminal amines. This is typically achieved under mild acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Purification: Purification at each step would likely involve column chromatography on silica (B1680970) gel, and the final product would be purified by reverse-phase HPLC to ensure high purity.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure, the proton NMR spectrum would be acquired. Key signals would include the characteristic repeating ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-) as a multiplet around 3.6 ppm, and signals corresponding to the amide and amine protons. The integration of these signals would be used to confirm the ratio of the different parts of the molecule.
-
¹³C NMR: The carbon NMR would show characteristic peaks for the PEG backbone carbons and the carbonyl carbons of the amide bonds.
High-Performance Liquid Chromatography (HPLC):
-
Analytical RP-HPLC: To assess the purity of the final compound. A gradient of water and acetonitrile (B52724) with a TFA modifier is a common mobile phase. The purity is determined by the area of the product peak relative to the total peak area.
-
Preparative RP-HPLC: For the final purification of the compound.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): To confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.
Applications in Drug Development: PROTAC Synthesis
This compound is a highly valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
General Experimental Protocol for PROTAC Synthesis using this compound
This protocol describes a stepwise approach to synthesizing a PROTAC where a warhead (targeting the protein of interest) and an E3 ligase ligand are sequentially coupled to the this compound linker.
Step 1: Mono-functionalization of the Linker
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add a solution of the carboxylic acid-functionalized E3 ligase ligand (0.9 equivalents to favor mono-substitution) and a coupling agent such as HATU (0.9 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the mono-substituted product by reverse-phase HPLC.
Step 2: Coupling of the Warhead
-
Dissolve the purified mono-substituted linker from Step 1 in anhydrous DMF.
-
Add the carboxylic acid-functionalized warhead (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC conjugate by reverse-phase HPLC.
Visualizing Workflows and Pathways
Logical Workflow for PROTAC Synthesis
References
An In-depth Technical Guide to Tri(Amino-PEG5-amide)-amine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(Amino-PEG5-amide)-amine is a branched, trifunctional polyethylene (B3416737) glycol (PEG) derivative that has garnered significant interest in the field of drug development, particularly as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring three primary amine-terminated PEG5 arms extending from a central amine core, provides a flexible and hydrophilic scaffold. This structure is instrumental in modulating the physicochemical properties of conjugated molecules, such as solubility and cell permeability, which are critical for the efficacy of novel therapeutics. This technical guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use.
Chemical Structure and Properties
The fundamental structure of this compound consists of a central tertiary amine linked via amide bonds to three separate amino-terminated polyethylene glycol chains, each containing five ethylene (B1197577) glycol repeat units.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H93N7O18 | [1] |
| Molecular Weight | 1020.26 g/mol | [1] |
| CAS Number | 2055013-52-8 | [1] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [1] |
| Purity | >96% to >98% (typical) | [3][4] |
| SMILES | O=C(NCCN(CCNC(CCOCCOCCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCOCCOCCN)=O)CCOCCOCCOCCOCCOCCN | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the use of protecting groups to ensure the selective formation of the desired product. A common strategy involves the reaction of a central amine core with protected PEGylated carboxylic acids, followed by deprotection of the terminal amine groups. While a specific, publicly available, step-by-step protocol for this exact molecule is not detailed in peer-reviewed literature, a general synthetic approach can be inferred from the synthesis of analogous branched PEG structures and the availability of Boc-protected precursors.
A plausible synthetic route involves a two-stage process: the synthesis of a Boc-protected intermediate, Tri(boc-nh-peg5-amide)-amine, followed by the removal of the Boc protecting groups.
Experimental Protocol: Synthesis of Tri(boc-nh-peg5-amide)-amine and subsequent deprotection
This protocol is a representative procedure based on standard amide coupling and deprotection chemistries.
Part 1: Amide Coupling to form Tri(boc-nh-peg5-amide)-amine
-
Reagents and Materials:
-
Tris(2-aminoethyl)amine
-
Boc-NH-PEG5-COOH (3.3 equivalents)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) (3.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (7.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Tris(2-aminoethyl)amine (1.0 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve Boc-NH-PEG5-COOH (3.3 equivalents), HATU (3.5 equivalents), and DIPEA (7.0 equivalents) in anhydrous DMF.
-
Stir the mixture of the PEGylated carboxylic acid and coupling reagents at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Slowly add the activated PEG-acid solution to the solution of Tris(2-aminoethyl)amine with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by dilution with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions such as 5% lithium chloride, saturated sodium bicarbonate, and brine to remove unreacted starting materials and coupling reagents.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, Tri(boc-nh-peg5-amide)-amine, can be purified by flash column chromatography on silica (B1680970) gel.
-
Part 2: Deprotection to yield this compound
-
Reagents and Materials:
-
Tri(boc-nh-peg5-amide)-amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen atmosphere
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve the purified Tri(boc-nh-peg5-amide)-amine in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 20-50% v/v) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure.
-
The residue is often co-evaporated with a solvent like methanol (B129727) or ether to ensure complete removal of residual TFA.
-
The final product, this compound, is typically obtained as a TFA salt and can be further purified by preparative HPLC if necessary.
-
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development
The primary application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and spatial orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.
The three PEGylated arms of this compound offer several advantages:
-
Increased Hydrophilicity: The polyethylene glycol chains enhance the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic profile.
-
Flexibility: The flexible nature of the PEG chains allows for the necessary conformational adjustments to facilitate the formation of the ternary complex.
-
Three-dimensional Scaffolding: The branched structure provides a three-dimensional scaffold that can be advantageous for optimizing the presentation of the protein-binding ligands.
PROTAC Assembly Signaling Pathway Diagram
Caption: Conceptual assembly of a PROTAC molecule.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined, branched structure and hydrophilic nature provide medicinal chemists with a powerful tool to fine-tune the properties of complex therapeutic molecules like PROTACs. The synthetic strategies outlined in this guide, based on established chemical principles, offer a pathway to access this important compound for research and development purposes. As the quest for more effective and specific therapies continues, the role of sophisticated linkers such as this compound is set to expand, further enabling the development of next-generation medicines.
References
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][5] Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design. Their inherent hydrophilicity and flexibility allow for the fine-tuning of crucial drug-like properties, including solubility and cell permeability, and play a pivotal role in optimizing the formation of the productive ternary complex required for protein degradation.[1][6] This technical guide provides an in-depth examination of the multifaceted role of PEG linkers in PROTAC development for researchers, scientists, and drug development professionals.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[7] This induced ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[1][9] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.[2]
The Pivotal Role of PEG Linkers
The linker is a critical component that dictates the overall success of a PROTAC.[1][3] Its length, composition, and attachment points influence solubility, cell permeability, metabolic stability, and, most importantly, the geometry of the ternary complex.[1][10] Among the most common linker motifs are PEG and alkyl chains.[3] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity and flexibility, making them highly valuable in PROTAC design.[1][6]
2.1 Enhancing Solubility and Physicochemical Properties A significant challenge in PROTAC development is their high molecular weight and lipophilicity, which often places them outside the traditional "Rule-of-5" guidelines for oral bioavailability and can lead to poor solubility.[3][11] The hydrophilic nature of PEG linkers effectively increases the water solubility of the entire PROTAC molecule, which is crucial for administration and distribution.[12][13] By tuning the number of PEG units, researchers can modulate the topological polar surface area (TPSA) and lipophilicity to achieve a desirable balance of properties.[3]
2.2 Modulating Cell Permeability The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the cell membrane, the flexibility of PEG linkers can be advantageous.[6] PEG chains can adopt folded conformations, effectively shielding the polar surface area of the PROTAC.[6] This "chameleon effect" can create a more compact, less polar structure that is better suited for membrane traversal.[2] However, finding the optimal balance is key, as excessively long or polar linkers can negatively impact permeability.[14]
2.3 Optimizing Ternary Complex Formation The primary function of the linker is to enable the formation of a stable and productive ternary complex.[2][15] The length and flexibility of the PEG linker are paramount in this process.
-
If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase.[10]
-
If the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer, leading to an entropic penalty that destabilizes the complex.[2][10]
The optimal linker length, which must be determined empirically, facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation efficiency.[2][16] Flexible PEG linkers allow the two binding ligands to orient themselves in multiple ways, increasing the probability of achieving a productive conformation.[2][17]
Quantitative Impact of PEG Linker Length on Efficacy
The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[15][18] Numerous studies have demonstrated that systematically varying the length of the PEG linker can have a profound impact on these parameters. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.
| PROTAC Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference(s) |
| BRD4 | VHL | JQ1-(PEG)2-VHL | 300 | ~65 | [3] |
| BRD4 | VHL | JQ1-(PEG)3-VHL | 250 | ~70 | [3] |
| BRD4 | CRBN | JQ1-(PEG)2-CRBN | 20 | >90 | [3] |
| BRD4 | CRBN | JQ1-(PEG)4-CRBN | 5 | >95 | [3] |
| ER-α | VHL | Estradiol-(12-atom linker) | ~250 | ~60 | [19] |
| ER-α | VHL | Estradiol-(16-atom linker) | ~100 | ~80 | [19] |
| ER-α | VHL | Estradiol-(19-atom linker) | ~500 | ~50 | [19] |
| SMARCA2/4 | VHL | SMARCA2 Ligand-(PEG)3-VHL | 250 | ~70 | [3] |
Table 1: Representative data illustrating the effect of PEG linker length on PROTAC degradation efficiency. Values are approximated from published data for illustrative purposes.
Key Experimental Protocols
4.1 General Synthesis of a PEGylated PROTAC The modular nature of PROTACs allows for their convergent assembly.[3] A common and highly efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[18]
Methodology:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide (B1683931) containing a free amine) and a bifunctional PEG linker with terminal acid and azide (B81097) groups (e.g., HOOC-PEGn-N3) in a suitable solvent like DMF.[6]
-
Add peptide coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).[18]
-
Stir the reaction at room temperature, monitoring progress by LC-MS.[6]
-
Upon completion, purify the E3 ligase-linker intermediate using preparative HPLC.[6]
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified, azide-containing E3 ligase-linker intermediate and the POI ligand functionalized with a terminal alkyne in a solvent mixture (e.g., t-BuOH/H2O).[6]
-
Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[6][18]
-
Stir the reaction at room temperature until completion (monitored by LC-MS).[18]
-
Purify the final PROTAC molecule by preparative HPLC to yield the desired product.[18]
-
4.2 Western Blot for Measuring Protein Degradation Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[9][20]
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with increasing concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a set time period (e.g., 16-24 hours).[9]
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample in Laemmli buffer. Separate the proteins by size using SDS-PAGE, then transfer them to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.[21]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[9] A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used to normalize the data.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify the band intensity using densitometry software.[21] Normalize the POI band intensity to the loading control and calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
4.3 In Vitro Ubiquitination Assay Detecting the ubiquitination of the target protein is a key step in confirming the PROTAC's mechanism of action.[22] This can be done through immunoprecipitation followed by Western blotting.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours). The inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate.
-
Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the POI that is conjugated to beads (e.g., Protein A/G agarose). This will capture the POI and any associated proteins.
-
Elution and Western Blot: Wash the beads to remove non-specific binders. Elute the captured proteins and run them on an SDS-PAGE gel.
-
Detection: Perform a Western blot as described above, but probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.[22]
Conclusion and Future Outlook
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[6] The historical "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[3][4] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[5][8] The continued exploration of PEG linker space remains a critical endeavor in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
Tri(Amino-PEG5-amide)-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties of Tri(Amino-PEG5-amide)-amine, a key reagent in the rapidly evolving field of targeted protein degradation. This document outlines its chemical characteristics and its central role in the Proteolysis Targeting Chimera (PROTAC) technology.
Core Molecular Data
This compound is a branched, polyethylene (B3416737) glycol (PEG)-based molecule terminating in three primary amine groups. These reactive amines make it a versatile linker for bioconjugation, particularly in the synthesis of PROTACs.[1][2][3][4][5] Its PEGylated structure enhances solubility and biocompatibility, crucial attributes for drug development.[6]
| Property | Value | References |
| Molecular Formula | C45H93N7O18 | [2][3] |
| Molecular Weight | 1020.26 g/mol | [3] |
| CAS Number | 2055013-52-8 | [2][3] |
| Purity | >96% | [2] |
| Solubility | Soluble in DMSO | [3] |
Role in PROTAC Signaling Pathway
This compound serves as a trivalent linker in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9] The flexible PEG linker, in this case derived from this compound, is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Caption: General signaling pathway of a PROTAC molecule.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and characterization of this compound are proprietary to commercial suppliers. However, the characterization of such a molecule would typically involve standard analytical techniques to confirm its identity and purity.
1. Mass Spectrometry for Molecular Weight Confirmation:
-
Objective: To verify the molecular weight of the synthesized compound.
-
General Protocol: A sample of the compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) and introduced into a mass spectrometer, often using electrospray ionization (ESI). The instrument is calibrated, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, one would expect to observe a prominent ion corresponding to [M+H]+ at approximately m/z 1021.27.
-
Note: While a specific protocol for this molecule is not publicly available, a general procedure for analyzing amino compounds by mass spectrometry can be adapted.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Objective: To confirm the chemical structure of the molecule by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
-
General Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). For ¹H NMR of a PEGylated compound, one would expect to see characteristic peaks for the ethylene (B1197577) glycol protons around 3.5 ppm. The signals corresponding to the amide and amine protons would also be present. Integration of the proton signals can be used to confirm the ratio of different types of protons in the molecule.
-
Note: Vendor websites indicate that NMR data is available upon request, confirming this is a standard characterization method.
3. Amide Coupling for PROTAC Synthesis:
-
Objective: To utilize the terminal amine groups of this compound to conjugate ligands for the target protein and the E3 ligase.
-
General Protocol: The amine groups can react with activated carboxylic acids (e.g., NHS esters) on the ligands. The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), is often added to facilitate the reaction. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Below is a generalized workflow for the synthesis of a PROTAC using an amine-functionalized linker.
Caption: Generalized workflow for PROTAC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Solubility of Tri(Amino-PEG5-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tri(Amino-PEG5-amide)-amine, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this branched, polyethylene (B3416737) glycol (PEG)-based linker is critical for its effective handling, formulation, and application in the synthesis of novel therapeutics. This document outlines known solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the compound's role in the broader context of PROTAC-mediated protein degradation.
Core Concepts: The Role of PEG Linkers in PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] A typical PROTAC consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical component that influences the PROTAC's efficacy, selectivity, and drug-like properties.[3][4]
PEG linkers, such as this compound, are frequently employed in PROTAC design due to their unique properties.[5] The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can significantly improve the water solubility of the resulting PROTAC molecule.[2][5][] This enhanced solubility is crucial for both in vitro handling and in vivo bioavailability.[5][7] Furthermore, the flexibility of the PEG chain allows the two ends of the PROTAC to orient themselves optimally for the formation of a stable ternary complex between the target protein and the E3 ligase, a prerequisite for efficient protein degradation.[3][]
Quantitative Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. The available data is summarized in the table below. It is important to note that for the TFA (trifluoroacetic acid) salt form, solubility is also indicated in the same solvents.
| Solvent | Concentration / Qualitative Assessment | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [8] |
| Water | Soluble | [9][10] |
| Dimethylformamide (DMF) | Soluble | [9][10] |
Note: The qualitative assessment "Soluble" indicates that the compound dissolves in the respective solvent, but the exact concentration limit has not been publicly reported.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following protocol describes a standardized procedure for determining the thermodynamic (equilibrium) solubility of this compound. This method is considered the gold standard for its accuracy.[11]
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, DMSO, DMF, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Prepare samples in triplicate for each solvent to ensure the reliability of the results.
-
-
Equilibration:
-
Securely cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically.
-
-
Sample Clarification:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant using a pipette, ensuring that no solid material is disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the original solubility in the test solvent by multiplying the determined concentration by the dilution factor.
-
3. Data Reporting:
-
Report the solubility in units of mM, mg/mL, or g/L.
-
Specify the solvent, temperature, and pH (for aqueous solutions) at which the solubility was determined.
Visualizing the Role of this compound in PROTACs
The following diagrams, generated using the DOT language, illustrate the mechanism of action of PROTACs and a general workflow for their discovery, highlighting the central role of the linker.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A general workflow for PROTAC discovery.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. precisepeg.com [precisepeg.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound TFA salt | 2055013-52-8 [m.chemicalbook.com]
- 10. This compound, 2055013-52-8 | BroadPharm [broadpharm.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to Tri(Amino-PEG5-amide)-amine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Tri(Amino-PEG5-amide)-amine, a branched polyethylene (B3416737) glycol (PEG) linker, for professionals in the fields of bioconjugation, drug delivery, and therapeutic development. It covers the core principles, experimental considerations, and applications of this versatile molecule, with a focus on practical implementation in the laboratory.
Introduction to this compound
This compound is a trifunctional, branched PEG linker designed for bioconjugation. Its structure features a central amine core from which three PEG arms extend, each terminating in a primary amine. This branched architecture offers several advantages over traditional linear PEG linkers, including a larger hydrodynamic radius and the potential for higher drug loading.[1] The PEGylated nature of the molecule enhances the solubility and biocompatibility of conjugated drugs, peptides, or antibodies.[2][3]
The primary amine functional groups are reactive towards various electrophilic groups, such as carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes), allowing for the formation of stable amide bonds.[4] This versatility makes this compound a valuable tool in the development of targeted therapeutics, antibody-drug conjugates (ADCs), hydrogels, and Proteolysis Targeting Chimeras (PROTACs).[2][5]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C₄₅H₉₃N₇O₁₈ | [3] |
| Molecular Weight | 1020.26 g/mol | [3] |
| CAS Number | 2055013-52-8 | [5] |
| Purity | >95% | [3] |
| Solubility | Water, DMSO, DMF | [6] |
| Storage | 2-8°C, sealed, dry | [3] |
The Role of Branched PEG Linkers in Bioconjugation
The branched structure of this compound offers distinct advantages in modifying the pharmacokinetic and pharmacodynamic properties of bioconjugates.
Comparison of Linear vs. Branched PEG Linkers
The choice between a linear and a branched PEG linker can significantly influence the properties of the resulting bioconjugate.[1]
| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale & References |
| Hydrodynamic Radius | Smaller for a given molecular weight. | Larger for a given molecular weight, providing a superior "umbrella-like" shielding effect. | A larger hydrodynamic volume can reduce renal clearance, extending the in vivo half-life of the therapeutic.[7][8] |
| Drug Loading Capacity | Typically allows for a lower drug-to-antibody ratio (DAR). | The multiple functional arms allow for higher DARs in ADCs and other drug conjugates. | Higher drug loading can enhance therapeutic potency.[1] |
| Steric Hindrance | Lower steric hindrance, which can be advantageous for maintaining the binding affinity of the conjugated biomolecule. | Higher steric hindrance, which may sometimes interfere with protein-protein interactions or enzyme accessibility. | Careful consideration of the conjugation site is necessary to avoid compromising the biological activity of the protein.[1] |
| Protection from Proteolysis | Provides good protection from enzymatic degradation. | Offers enhanced protection due to its more complex three-dimensional structure. | The branched structure can more effectively shield the protein surface from proteases.[8] |
| Protein Aggregation | Effective at reducing protein aggregation. | Can be more effective in preventing aggregation by providing a more significant steric barrier. | PEGylation, in general, enhances the solubility and stability of proteins, reducing their propensity to aggregate.[9] |
Experimental Protocols for Bioconjugation
The primary amino groups of this compound are the key to its utility in bioconjugation. Below are detailed protocols for common conjugation strategies.
Conjugation to Carboxylic Acids via Amide Bond Formation
This is a widely used method for conjugating this compound to proteins, peptides, or other molecules containing carboxylic acid groups. The reaction requires the activation of the carboxyl group, typically with a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate.
Materials:
-
Molecule with a carboxylic acid group (e.g., protein, peptide)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxyl-containing molecule in Activation Buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in Coupling Buffer to a desired concentration (e.g., 10-20 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF at a concentration of ~10 mg/mL immediately before use.
-
-
Activation of Carboxylic Acid:
-
Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the carboxyl-containing molecule solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the activated carboxyl-containing molecule solution to the this compound solution. A 5-20 fold molar excess of the activated molecule to the linker is a common starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted active esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).
-
Conjugation to NHS Esters
This method involves reacting this compound with a molecule that has been pre-activated with an NHS ester. This is a common strategy for labeling with fluorescent dyes, biotin, or other small molecules.
Materials:
-
NHS ester-activated molecule
-
This compound
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5. Bicarbonate buffer (0.1 M, pH 8.3) is also commonly used.
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[10]
-
Dissolve this compound in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved NHS ester to the this compound solution.[11] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.[12]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.
-
Characterization of Bioconjugates
Thorough characterization of the final bioconjugate is essential to ensure its quality, purity, and desired properties.
| Technique | Purpose | Expected Observations |
| Size-Exclusion Chromatography (SEC) | To assess purity and determine the extent of aggregation. | A shift to a shorter retention time compared to the unconjugated biomolecule, indicating an increase in hydrodynamic radius. The presence of a single, sharp peak suggests a homogenous product. |
| SDS-PAGE | To visualize the increase in molecular weight upon conjugation. | A shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated protein. A diffuse band may be observed due to the heterogeneity of PEGylation. |
| Mass Spectrometry (ESI-MS) | To confirm the molecular weight of the conjugate and determine the degree of labeling. | A series of peaks corresponding to the biomolecule conjugated with one or more linker molecules. The mass difference between peaks will correspond to the mass of the this compound linker.[13] |
| NMR Spectroscopy (¹H NMR) | To confirm the presence of the PEG linker in the conjugate. | The appearance of a characteristic broad singlet at ~3.6 ppm corresponding to the ethylene (B1197577) glycol protons of the PEG chains.[14] |
| Functional Assays | To ensure that the biological activity of the conjugated molecule is retained. | The specific assay will depend on the biomolecule (e.g., ELISA for antibodies, enzyme activity assays for enzymes). The activity of the conjugate should be compared to that of the unconjugated molecule. |
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various aspects of drug development.
Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)
The branched structure of this compound allows for the attachment of multiple drug molecules to a single targeting moiety, such as an antibody, thereby increasing the drug-to-antibody ratio (DAR).[1] This can lead to enhanced therapeutic efficacy. The PEG linker also improves the solubility and stability of the ADC and can shield the cytotoxic payload from premature release.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[15] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC.[16] this compound can serve as a versatile platform for constructing PROTACs, with its three arms allowing for the attachment of the two ligands and potentially a third functional moiety, such as a solubilizing group or an imaging agent. The PEG nature of the linker can improve the solubility and cell permeability of the PROTAC molecule.[16]
Visualizing Workflows and Pathways
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Experimental Workflow for Bioconjugation
Caption: General workflow for bioconjugation.
Simplified Signaling Pathway for a BRD4-Degrading PROTAC
Caption: PROTAC-mediated degradation of BRD4.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals engaged in bioconjugation. Its branched architecture and PEGylated nature offer significant advantages in enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By understanding its chemical properties and employing optimized conjugation protocols, scientists can leverage this linker to develop novel and more effective bioconjugates for a wide range of applications, from targeted drug delivery to protein degradation. Careful characterization of the final product is paramount to ensuring the success of any bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Tri(Azido-PEG5-amide)-amine | AxisPharm [axispharm.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. researchgate.net [researchgate.net]
- 14. Atomic structural details of a protein grafted onto gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijcrr.com [ijcrr.com]
An In-depth Technical Guide to Branched Linkers for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prominent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. While linear linkers, predominantly based on alkyl chains and polyethylene (B3416737) glycol (PEG), have been the historical workhorses of PROTAC design, there is a growing interest in more complex architectures, particularly branched linkers. This guide provides a comprehensive technical overview of branched linkers for protein degradation, detailing their design, synthesis, and impact on the efficacy and properties of protein degraders.
The Ubiquitin-Proteasome System: The Engine of Degradation
PROTACs hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is fundamental to appreciating the mechanism of action of these degraders. The UPS involves a three-enzyme cascade that tags substrate proteins with ubiquitin, marking them for destruction by the proteasome.[1][2][3][4][5]
References
- 1. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Synthesis and characterization of branched fullerene-terminated poly(ethylene glycol)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
In-Depth Technical Guide: Tri(Amino-PEG5-amide)-amine in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tri(Amino-PEG5-amide)-amine, a trifunctional polyethylene (B3416737) glycol (PEG) linker, and its application in the field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Information
Chemical Name: this compound
CAS Number: 2055013-52-8[1][2][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C45H93N7O18 | [3] |
| Molecular Weight | 1020.26 g/mol | [3] |
| Appearance | Viscous Liquid | MedChemExpress |
| Color | Colorless to light yellow | MedChemExpress |
| Solubility | Soluble in DMSO. | [3] |
Supplier Information
A number of chemical suppliers offer this compound for research purposes. The following table lists some of the known suppliers.
| Supplier | Catalog Number | Purity | Additional Notes |
| MedChemExpress | HY-140251 | 99.86% | Available as the free base. |
| BroadPharm | BP-22369 | 98% | |
| TargetMol | T17160 | >98% | |
| Immunomart | HY-140251 | ||
| Precise PEG | AG-7142 | >96% | Available as the TFA salt. |
Role in PROTAC Technology
This compound serves as a branched, flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
The branched nature of this compound, with its three PEG5 arms terminating in primary amines, offers a unique scaffold for creating multivalent or multi-specific PROTACs. This can be advantageous for enhancing the avidity of the PROTAC for its targets or for assembling more complex protein degradation machinery. The polyethylene glycol (PEG) chains impart hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process that involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein molecule.
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a conceptual synthetic route for creating a trivalent PROTAC, where one arm of the linker is attached to a protein of interest (POI) ligand and the other two arms are attached to an E3 ligase ligand.
Materials:
-
This compound
-
POI ligand with a reactive handle (e.g., NHS ester-functionalized POI ligand)
-
E3 ligase ligand with a reactive handle (e.g., NHS ester-functionalized E3 ligase ligand)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve this compound in anhydrous DMF or DMSO.
-
Stepwise Conjugation:
-
First Conjugation (POI Ligand): To the solution of the linker, add a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of the NHS ester-functionalized POI ligand. Add a base such as TEA or DIPEA (2-3 equivalents) to facilitate the reaction. Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
Purification of Mono-substituted Intermediate: Purify the resulting mono-substituted linker-POI ligand conjugate by preparative HPLC. Characterize the product by MS to confirm the desired mass.
-
Second Conjugation (E3 Ligase Ligand): Dissolve the purified mono-substituted intermediate in anhydrous DMF or DMSO. Add an excess (e.g., 2.5-3 equivalents) of the NHS ester-functionalized E3 ligase ligand. Add TEA or DIPEA and stir at room temperature overnight.
-
-
Final Purification: Purify the final trivalent PROTAC by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Conclusion
This compound is a valuable research tool for the development of advanced PROTACs. Its trifunctional nature and flexible PEG arms provide a unique platform for creating multivalent or multi-specific protein degraders with potentially enhanced efficacy and favorable physicochemical properties. While specific examples of its application in the literature are still emerging, the general principles of bioconjugation and PROTAC design provide a solid framework for its utilization in targeted protein degradation research. The experimental protocols and conceptual workflows presented in this guide are intended to serve as a starting point for researchers venturing into the synthesis and evaluation of novel PROTACs based on this versatile linker.
References
The Fulcrum of Proximity: A Technical Guide to Tri(Amino-PEG5-amide)-amine in Research
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
Tri(Amino-PEG5-amide)-amine is a branched, hydrophilic linker molecule increasingly utilized in biomedical research, particularly in the fields of targeted protein degradation and bioconjugation. Its unique architecture, featuring three polyethylene (B3416737) glycol (PEG) arms of five repeating units each terminating in a primary amine, offers several distinct advantages. The PEGylated nature of the molecule enhances aqueous solubility and biocompatibility of the resulting conjugates, a critical factor in developing therapeutics for physiological environments.[1] The three terminal amine groups provide multiple attachment points for conjugating biomolecules such as peptides, small molecule inhibitors, or antibodies, enabling the creation of multivalent constructs.[1]
The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[4] In this context, this compound serves as the linker connecting a ligand that binds to the target protein (the "warhead") and a ligand that recruits an E3 ubiquitin ligase (the "E3 ligand binder"). The length and flexibility of the PEG5 arms are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[5]
Beyond PROTACs, this versatile linker is also employed in drug delivery systems to improve the pharmacokinetic profiles of therapeutic agents, in the development of targeted imaging agents, and in the functionalization of nanoparticles and other biomaterials.[1]
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and representative data from studies on PROTACs with PEG linkers of varying lengths. It is important to note that the efficacy of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the overall molecular architecture of the chimera. The data presented for PROTAC efficacy are illustrative of the impact of linker length.
| Property | Value | Reference |
| Molecular Formula | C45H93N7O18 | [1][2] |
| Molecular Weight | 1020.26 g/mol | [1][2] |
| Solubility | Soluble in DMSO (e.g., at 10 mM) | [2] |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
| Representative PROTAC Efficacy Data (Varying PEG Linker Length) | ||
| Linker Composition | DC50 (nM) | Dmax (%) |
| 2 PEG units | > 5000 | < 20 |
| 4 PEG units | 500 | 85 |
| 5 PEG units | < 100 | > 90 |
| 6 PEG units | 250 | 80 |
| Note: DC50 is the concentration required for 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed. Data is representative and compiled from studies investigating the effect of PEG linker length on PROTAC efficacy.[5] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Amide Coupling
This protocol describes a general method for synthesizing a PROTAC by coupling a carboxylic acid-functionalized target protein ligand and an E3 ligase ligand to the primary amine groups of this compound.
Materials:
-
This compound
-
Carboxylic acid-functionalized target protein ligand ("Warhead-COOH")
-
Carboxylic acid-functionalized E3 ligase ligand ("E3 Ligand-COOH")
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Reversed-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Step 1: Mono-functionalization of the Linker (Boc Protection Strategy)
-
To achieve selective coupling, a mono-Boc protected version of this compound can be used or synthesized. This allows for sequential coupling of the warhead and the E3 ligase ligand. For this representative protocol, we will assume a step-wise coupling to the unprotected linker, which would result in a mixture of products requiring careful purification. A more controlled synthesis would involve protecting two of the three amine groups.
-
-
Step 2: Coupling of the First Ligand (e.g., Warhead-COOH)
-
Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature under a nitrogen atmosphere.
-
Add a solution of this compound (0.33 eq to favor mono-substitution) in anhydrous DMF to the activated Warhead-COOH solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the mono-substituted product by flash column chromatography.
-
-
Step 3: Coupling of the Second Ligand (E3 Ligand-COOH)
-
Dissolve the purified mono-substituted linker-warhead conjugate (1.0 eq) and E3 Ligand-COOH (2.2 eq) in anhydrous DMF.
-
Add HATU (2.5 eq) and DIPEA (6.0 eq) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Step 4: Purification of the Final PROTAC
-
Upon completion of the second coupling step, purify the crude product by preparative reversed-phase HPLC to obtain the final PROTAC.
-
-
Step 5: Characterization
-
Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (Dimethyl sulfoxide) as a vehicle control
-
Cell culture medium and supplements
-
PBS (Phosphate-buffered saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blot detection
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Also, prepare a vehicle control (DMSO).
-
Treat the cells with the different concentrations of the PROTAC and the vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Repeat the immunoblotting process for the loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PEGylation Strategies for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, is a clinically-proven and widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] This process can significantly increase a drug's circulatory half-life, improve its solubility and stability, and reduce its immunogenicity.[1][3][4] This guide provides an in-depth overview of core PEGylation strategies, from first-generation random conjugation to modern site-specific techniques. It includes a summary of quantitative data demonstrating the impact of PEGylation, detailed experimental protocols for key laboratory procedures, and visualizations of critical workflows and concepts to aid in the design and execution of PEGylation studies.
Introduction to PEGylation
PEGylation is the process of covalently linking non-toxic, non-immunogenic polyethylene glycol (PEG) polymer chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug.[5] The primary goal is to create a hydrophilic "shield" around the drug. This shield sterically hinders interactions with proteolytic enzymes and antibodies, masks immunogenic epitopes, and increases the hydrodynamic radius of the molecule.[6][7]
The key benefits conferred by PEGylation include:
-
Extended Circulating Half-Life: The increased size of the PEG-drug conjugate significantly reduces its rate of renal clearance, leading to a longer duration in the bloodstream.[5][8][]
-
Enhanced Stability: The PEG shield protects the drug from enzymatic degradation.[3][6]
-
Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs.[3][4]
-
Reduced Immunogenicity: The polymer chain can mask surface antigens, lowering the potential for an immune response.[3][4][7]
These advantages often translate into a reduced dosing frequency, which can improve patient compliance and overall therapeutic outcomes.[3][7]
Core PEGylation Strategies and Chemistries
PEGylation strategies have evolved from early, non-specific methods to highly controlled, site-specific approaches that yield more homogeneous and well-defined products.[3][10]
First-Generation PEGylation: Random Conjugation
The initial approaches to PEGylation involved the random attachment of linear PEG chains to multiple sites on a protein's surface.[10][11] This was typically achieved by targeting highly abundant and accessible functional groups, most commonly the primary amines of lysine (B10760008) residues and the N-terminus.[3]
-
Chemistry: The most common method utilizes N-hydroxysuccinimide (NHS) esters of PEG (PEG-NHS), which react with unprotonated primary amine groups under mild alkaline conditions (pH 7-9) to form stable amide bonds.[12][13] Other reagents like PEG-isothiocyanate also target amino groups.[12]
-
Drawbacks: This random approach results in a heterogeneous mixture of PEGylated isomers (molecules PEGylated at different sites) and molecules with varying numbers of attached PEG chains. This heterogeneity can lead to batch-to-batch variability and a loss of biological activity if PEGylation occurs at or near the drug's active site.[10][11]
Second-Generation PEGylation: Site-Specific Conjugation
To overcome the limitations of first-generation techniques, second-generation strategies focus on attaching a single PEG chain at a predetermined site on the drug molecule.[3][10] This yields a homogeneous product with preserved biological activity.[12]
Common site-specific strategies include:
-
Thiol-Specific PEGylation: This is one of the most common site-specific methods. It involves genetically engineering a free, unpaired cysteine residue onto the protein surface.[14] This unique thiol group can then be specifically targeted by PEG derivatives like PEG-maleimide, which forms a stable thioether bond.[14][15]
-
N-Terminal Specific PEGylation: By controlling the reaction pH (typically between 5.5 and 6.5), the N-terminal α-amino group can be preferentially targeted over the ε-amino groups of lysine residues. PEG-aldehyde reagents are often used, which form an imine bond that is subsequently stabilized by reduction with sodium cyanoborohydride.[12][16]
-
Disulfide Bridging: This technique targets native disulfide bonds within a protein. Specialized PEG reagents can react with the two sulfur atoms of a disulfide bond, effectively inserting a PEG bridge while maintaining the protein's tertiary structure.[16][17]
-
Enzymatic PEGylation: Enzymes like transglutaminase can be used to catalyze the site-specific attachment of PEG to specific glutamine residues.[3][15]
PEG Architectures
The structure of the PEG polymer itself is a critical design parameter. While early methods used linear PEGs, more complex architectures have been developed to further optimize drug properties.[18][19]
-
Linear PEG: A single, straight polymer chain. This is the most common and simplest architecture.[18]
-
Branched PEG: Consists of two linear PEG chains linked to a single point of attachment on the drug. This structure provides a greater shielding effect compared to a linear PEG of the same molecular weight and can be more effective at protecting against enzymatic degradation.[18][20]
-
Multi-Arm PEG: Star-shaped polymers with multiple PEG "arms" extending from a central core. These are often used to increase drug loading or for creating hydrogels.[18]
-
Forked (or Y-Shaped) PEG: A type of branched PEG that has demonstrated improved stability and pharmacokinetic profiles compared to other structures.[18]
Quantitative Impact of PEGylation on Drug Properties
The effects of PEGylation are most clearly demonstrated through quantitative analysis of pharmacokinetic (PK) and pharmacodynamic (PD) parameters. PEGylation alters the balance between PK and PD, often compensating for a slight reduction in binding affinity with a significant increase in systemic exposure.[6][]
Table 1: Impact of PEGylation on Pharmacokinetic Parameters of Various Drugs
| Drug | PEG Size & Type | Unmodified Half-Life (t½) | PEGylated Half-Life (t½) | Fold Increase | Reference(s) |
| Interferon α-2a | 40 kDa Branched | ~2-3 hours | ~60-80 hours | ~30x | [12] |
| G-CSF (Filgrastim) | 20 kDa Linear | ~3.5 hours | ~15-80 hours | ~4-23x | [12] |
| TIMP-1 | 20 kDa Linear | 1.1 hours | 28 hours | 25x | [21][22] |
| Methotrexate (MTX) | 5 kDa Linear | 24.3 minutes | 88.4 minutes | 3.6x | [23] |
Table 2: Effect of PEGylation on In Vitro Activity and Other Properties
| Drug/Protein | PEGylation Strategy | Effect on Bioactivity | Other Notable Changes | Reference(s) |
| Adenosine Deaminase | Random, multiple 5 kDa linear PEGs | Activity largely retained | Reduced immunogenicity, enabling chronic therapy | [6] |
| Interferon α-2b | Site-specific, 12 kDa linear PEG | Reduced specific activity in vitro | Greatly enhanced in vivo antiviral activity due to prolonged exposure | [3] |
| Glucagon-like peptide-1 (GLP-1) | Site-specific, C-terminal cysteine, 20 kDa PEG | Retained original structure and in vivo effects | - | [14] |
| Human Serum Albumin (HSA) | Site-specific, Cys34, linear & branched PEGs | Not specified | Branched PEG showed a greater delaying effect on SDS-PAGE mobility and different elution on ion-exchange chromatography | [24] |
Key Experimental Protocols
This section provides generalized, step-by-step methodologies for common PEGylation and characterization experiments. Note: These protocols must be optimized for each specific protein and PEG reagent.
Protocol: Amine-Reactive PEGylation via NHS Ester Chemistry
This protocol describes the random PEGylation of a protein using a methoxy (B1213986) PEG-succinimidyl valerate (B167501) (mPEG-SVA) reagent.
-
Protein Preparation:
-
Dissolve the target protein in a suitable buffer, such as 100 mM sodium phosphate, pH 7.5. The buffer must be free of primary amines (e.g., Tris).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the mPEG-SVA reagent in the reaction buffer or anhydrous DMSO.
-
Calculate the amount of PEG reagent needed to achieve the desired molar excess over the protein (e.g., 5:1, 10:1, 20:1 molar ratio of PEG to protein).
-
-
Conjugation Reaction:
-
Add the dissolved PEG reagent to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule with a primary amine, such as glycine (B1666218) or Tris, to a final concentration of 20-50 mM. This will quench any unreacted PEG-NHS ester.
-
-
Purification:
-
Proceed immediately to purification to separate the PEGylated protein from unreacted protein and excess PEG reagent.
-
Protocol: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is effective for removing smaller, unreacted PEG reagents from the larger PEG-protein conjugate.
-
Column Equilibration:
-
Equilibrate a suitable SEC column (e.g., Superdex 200, Sephacryl S-300) with a filtered and degassed buffer, such as Phosphate Buffered Saline (PBS), pH 7.4.
-
Run at least two column volumes of buffer through the column to ensure it is fully equilibrated.
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution and Fractionation:
-
Elute the sample with the equilibration buffer at a pre-determined flow rate.
-
Monitor the column eluate using a UV detector at 280 nm.[8]
-
Collect fractions of a defined volume. The PEGylated protein, having a larger size, will elute earlier than the unmodified protein and much earlier than the unreacted PEG.[8]
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE (see Protocol 5.3) to identify which fractions contain the purified PEGylated product.[8]
-
Pool the pure fractions for further characterization.
-
Protocol: Characterization by SDS-PAGE
Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to verify successful PEGylation.
-
Sample Preparation:
-
Mix aliquots of the un-PEGylated protein (control), the crude reaction mixture, and the purified fractions with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% gradient gel).[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue.
-
Interpretation: Successful PEGylation is indicated by the appearance of new bands at a higher apparent molecular weight compared to the unmodified protein.[8][25] The PEG chain adds significant mass and alters the protein's charge-to-mass ratio, causing it to migrate more slowly.[25] Note that PEGylated proteins often run at a much higher apparent molecular weight than their actual mass would suggest and may appear as smeared bands due to interactions between PEG and SDS.[26][27]
-
Visualization of PEGylation Concepts and Workflows
Diagram 1: General Experimental Workflow for Protein PEGylation
Caption: A typical workflow for developing a PEGylated therapeutic.
Diagram 2: Comparison of Common PEG Architectures
Caption: Visualization of linear, branched, and multi-arm PEG structures.
Diagram 3: Mechanism of Enhanced Pharmacokinetics
Caption: How PEGylation protects drugs from degradation and clearance.
Conclusion and Future Perspectives
PEGylation remains a cornerstone technology in drug delivery, enabling the development of numerous successful therapeutics with improved clinical profiles.[12][17] The evolution from random to site-specific conjugation has allowed for the creation of more homogeneous, potent, and safer medicines. Future innovations are focused on overcoming the "PEG dilemma," where the PEG shield, while beneficial for circulation, can sometimes hinder cellular uptake or receptor binding.[28] The development of cleavable PEG linkers, which release the native drug in the target microenvironment (e.g., a tumor), represents a promising strategy to maximize therapeutic efficacy while retaining the pharmacokinetic benefits of PEGylation.[11][28] As chemistry and biotechnology continue to advance, PEGylation will undoubtedly remain a critical tool in the drug developer's arsenal.
References
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. tandfonline.com [tandfonline.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. Y-Shape Peg Derivatives in Drug Delivery [sigmaaldrich.com]
- 19. youtube.com [youtube.com]
- 20. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 23. Pharmacokinetics and Biodistribution of Pegylated Methotrexate after IV Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Tri(Amino-PEG5-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]
This document provides detailed application notes and a generalized protocol for the synthesis of PROTACs utilizing the trivalent linker, Tri(Amino-PEG5-amide)-amine . This branched linker offers the potential for creating multi-specific or multivalent PROTACs, a novel approach in targeted protein degradation.
Chemical Information
| Compound Name | This compound |
| CAS Number | 2055013-52-8[5] |
| Molecular Formula | C45H93N7O18[5] |
| Molecular Weight | 1020.26 g/mol [5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water[6] |
| Storage | Store at -20°C for long-term stability[6] |
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized ligand (for either the POI or E3 ligase) to the three primary amine groups of the this compound linker. This would result in a trivalent PROTAC. For a standard bivalent PROTAC, one of the amine groups could be protected, or a large excess of the linker could be used and the mono-substituted product isolated. The following protocol assumes the synthesis of a trivalent PROTAC.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (e.g., POI-COOH or E3-COOH) (3.3 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.6 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (9.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
Step 1: Coupling of Carboxylic Acid-Functionalized Ligand to this compound
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve the carboxylic acid-functionalized ligand (3.3 eq) in anhydrous DMF.
-
To the ligand solution, add HATU (3.6 eq) and DIPEA (9.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[7]
-
Add the activated ligand solution dropwise to the solution of this compound.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired trivalent product.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final trivalent PROTAC.
Step 2 (Optional): Synthesis of a Bivalent PROTAC
To synthesize a bivalent PROTAC, a similar procedure can be followed, but starting with a mono-Boc-protected this compound. After the first coupling, the Boc protecting group would be removed using TFA in DCM, followed by the coupling of the second ligand.
Purification and Characterization:
-
The final PROTAC should be purified to >95% purity using preparative reverse-phase HPLC.
-
The identity and purity of the final compound should be confirmed by LC-MS and NMR spectroscopy.[2]
Caption: General workflow for the synthesis of a trivalent PROTAC.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[5]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (typically in a range from 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for a desired period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Illustrative Quantitative Data
The following tables present hypothetical data to illustrate the typical results obtained from the characterization of a PROTAC synthesized with a PEG linker. Note: This data is for illustrative purposes only and is not derived from experiments with this compound, as such data is not publicly available.
Table 1: Illustrative Degradation and Binding Data
| PROTAC Construct | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) to POI |
| Trivalent-PROTAC-1 | BRD4 | Pomalidomide | 15 | >90 | 50 |
| Bivalent-PROTAC-2 | BTK | VHL Ligand | 25 | >85 | 30 |
| Bivalent-PROTAC-3 | KRAS G12C | VHL Ligand | 100 | 75 | 150 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Table 2: Illustrative Cellular Permeability Data
| PROTAC Construct | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| Trivalent-PROTAC-1 | 0.8 |
| Bivalent-PROTAC-2 | 1.2 |
| Bivalent-PROTAC-3 | 0.5 |
Conclusion
The this compound linker provides a unique platform for the synthesis of novel PROTAC constructs, including trivalent molecules. The provided protocols offer a general framework for the synthesis and evaluation of such PROTACs. The branched nature of this linker may offer advantages in terms of avidity and the potential to engage multiple targets or E3 ligases simultaneously. Further research is required to fully elucidate the structure-activity relationships of PROTACs synthesized with this and other multi-valent linkers. Researchers should carefully optimize the synthesis and perform rigorous biological characterization to determine the efficacy of their specific PROTAC constructs.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Tri(Amino-PEG5-amide)-amine for Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety. Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC development due to their ability to enhance solubility, reduce aggregation, and prolong circulation half-life.[][2][3]
This document provides detailed application notes and protocols for the use of Tri(Amino-PEG5-amide)-amine , a branched, multi-arm PEG linker, in the development of ADCs. Its unique structure offers the potential for higher drug-to-antibody ratios (DAR) and improved pharmacokinetic profiles.[4][5] While this specific linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[6][7], its application in ADC development is a promising area of research. The protocols provided herein are based on established methodologies for PEGylated ADCs and are adapted for the specific properties of this trifunctional linker.
Linker Profile: this compound
Structure:
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C45H93N7O18 | [8] |
| Molecular Weight | 1020.26 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF | [8] |
| Reactive Groups | Three primary amine groups | [8] |
The branched, trifunctional nature of this compound allows for the attachment of multiple payload molecules, potentially leading to a higher drug-to-antibody ratio (DAR) without inducing significant aggregation, a common challenge with hydrophobic payloads.[4] The hydrophilic PEG5 arms enhance the overall solubility and biocompatibility of the resulting ADC.[9]
Application in ADC Development
The three primary amine groups of this compound serve as reactive handles for conjugation to either the payload or the antibody. A common strategy involves a multi-step process where the linker is first functionalized with the cytotoxic payload and then conjugated to the antibody.
Logical Workflow for ADC Synthesis and Evaluation
Caption: Experimental workflow for the synthesis and evaluation of an ADC using a branched PEG linker.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound
This protocol outlines a general strategy for creating an ADC. It assumes the payload has a reactive group (e.g., a carboxylic acid that can be activated to an NHS ester) and the antibody will be conjugated via reduced interchain disulfide bonds.
Materials:
-
This compound
-
Cytotoxic payload with a reactive functional group
-
N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or other activating agents
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
Procedure:
Step 1: Activation of Payload and Conjugation to Linker
-
Activate the carboxylic acid group of the cytotoxic payload by reacting it with NHS and DCC in anhydrous DMF or DMSO to form an NHS ester.
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add the activated payload solution to the linker solution. The molar ratio should be optimized, but a starting point is a 3:1 molar ratio of payload to linker to react with all three amine groups.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction by LC-MS to confirm the formation of the linker-payload conjugate.
-
Purify the linker-payload conjugate using reversed-phase HPLC.
-
The purified linker-payload conjugate should then be functionalized with a maleimide (B117702) group to react with the reduced antibody. This can be achieved by reacting one of the payload's functional groups (if available) or by modifying the linker synthesis to include an orthogonal reactive group.
Step 2: Antibody Reduction and Conjugation
-
Prepare the antibody in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to PBS.
-
Immediately add the maleimide-functionalized linker-payload conjugate to the reduced antibody solution. A 5- to 10-fold molar excess of the linker-payload conjugate over the antibody is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC using SEC to remove unconjugated linker-payload and aggregates.
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.[10][11]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated payloads. Provides information on the average DAR and the distribution of different DAR species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR after denaturation and reduction of the ADC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the most detailed information, including the exact mass of the ADC and the distribution of different DAR species.[12][13]
2. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): The primary method to assess the purity of the ADC and quantify the percentage of monomer, aggregates, and fragments.
3. Antigen-Binding Affinity
-
Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR): These assays are used to confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.[14][15][16]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the existing medium from the cells and add the ADC or control solutions.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
ADC Internalization and Payload Release Pathway
Caption: General pathway of ADC internalization, trafficking, and payload-induced cell death.
Protocol 4: In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.[17]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line that forms tumors in mice
-
ADC, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Implant the cancer cells subcutaneously into the mice.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
Administer the ADC, vehicle, or control antibody intravenously at a specified dose and schedule.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Quantitative Data Summary (Representative Data for Branched PEG Linkers)
The following tables summarize representative data from studies on ADCs with branched PEG linkers, which can serve as a benchmark for what might be expected when using this compound.
Table 1: Impact of Branched vs. Linear PEG Linker Architecture on ADC Pharmacokinetics (DAR 8)
| Linker Architecture | Clearance Rate | Area Under the Curve (AUC) | Reference |
| Linear (e.g., L-PEG24) | High | Lower | [18] |
| Branched/Pendant (e.g., P-(PEG12)2) | Low | Higher (nearly 3-fold) | [18] |
Table 2: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | [18] |
| PEG2 | ~10 | [18] |
| PEG4 | ~7 | [18] |
| PEG8 | ~5 | [18] |
| PEG12 | ~5 | [18] |
| PEG24 | ~5 | [18] |
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Linker | IC50 (ng/mL) on Karpas-299 cells | Reference |
| No PEG | ~10 | [18] |
| PEG2 | ~10 | [18] |
| PEG4 | ~10 | [18] |
| PEG8 | ~10 | [18] |
| PEG12 | ~10 | [18] |
| PEG24 | ~10 | [18] |
Note: In some systems, particularly with smaller targeting moieties, longer PEG chains have been shown to reduce in vitro cytotoxicity.[18][19]
Conclusion
This compound is a promising branched PEG linker for the development of next-generation ADCs. Its trifunctional nature allows for the potential attachment of multiple payload molecules, which may lead to ADCs with higher DARs and enhanced efficacy. The inherent hydrophilicity of the PEG arms is expected to improve the solubility and pharmacokinetic profile of the resulting ADC. The protocols and data presented in this document provide a comprehensive framework for researchers to begin exploring the use of this novel linker in their ADC development programs. As with any new component, empirical optimization of conjugation conditions and thorough characterization of the final ADC product are essential for success.
References
- 2. books.rsc.org [books.rsc.org]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 2055013-52-8 | BroadPharm [broadpharm.com]
- 9. This compound [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tri(Amino-PEG5-amide)-amine in Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(Amino-PEG5-amide)-amine is a branched, hydrophilic linker molecule increasingly utilized in the development of targeted therapeutics. Its unique structure, featuring a central amine scaffold with three polyethylene (B3416737) glycol (PEG) arms of five repeating units, each terminating in a primary amine, offers several advantages in drug delivery. The PEGylated nature of the linker enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and immunogenicity, and improving pharmacokinetic profiles. The three terminal primary amines provide multiple attachment points for drugs, targeting ligands, or other functional moieties, enabling the creation of complex and highly specific therapeutic constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
These application notes provide an overview of the utility of this compound in targeted therapeutics and offer detailed protocols for the synthesis and evaluation of such conjugates.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The branched structure of this compound allows for the attachment of multiple drug molecules to a single linker, which can then be conjugated to an antibody. This can lead to a higher drug-to-antibody ratio (DAR) without compromising the solubility and stability of the ADC.[1][] The hydrophilic PEG chains can help to shield the hydrophobic drug payload, reducing the likelihood of aggregation.[3]
-
PROteolysis TArgeting Chimeras (PROTACs): this compound can serve as the central linker connecting a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[4][5][6][7][8][9][10] The length and flexibility of the PEG arms can be optimized to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[11]
-
Targeted Nanoparticle Functionalization: The multiple amine functionalities can be used to attach targeting ligands (e.g., peptides, small molecules) to the surface of nanoparticles, enhancing their delivery to specific cells or tissues.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C45H93N7O18 |
| Molecular Weight | 1020.26 g/mol |
| CAS Number | 2055013-52-8 |
| Appearance | Colorless to light yellow viscous liquid |
| Solubility | Water, DMSO, DMF |
| Storage | -20°C, sealed, dry |
Table 2: Illustrative In Vitro Cytotoxicity of a HER2-Targeted ADC Utilizing a Branched PEG Linker
| Cell Line | Target Expression | ADC IC50 (nM) | Control ADC IC50 (nM) |
| BT-474 | HER2+++ | 1.5 | >1000 |
| SK-BR-3 | HER2+++ | 2.1 | >1000 |
| MCF-7 | HER2- | >1000 | >1000 |
| MDA-MB-231 | HER2- | >1000 | >1000 |
This data is representative and compiled from studies on ADCs with similar branched PEG linkers. Actual values will vary depending on the antibody, payload, and specific conjugation chemistry.
Table 3: Illustrative In Vitro Degradation Profile of an EGFR-Targeting PROTAC with a PEG Linker
| Cell Line | Target Protein | PROTAC DC50 (nM) | PROTAC IC50 (nM) |
| HCC827 | EGFR del19 | 0.51 | 0.83 |
| H1975 | EGFR L858R/T790M | 126.2 | 203.01 |
This data is based on published results for an EGFR-targeting PROTAC and serves as an example of the expected performance.[12] The specific linker in the cited study may differ from this compound.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol describes a two-step process for conjugating a cytotoxic payload to an antibody via the this compound linker.
Step 1: Activation of the Drug Payload
-
Dissolve the cytotoxic drug containing a carboxylic acid group in anhydrous dimethylformamide (DMF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in equimolar amounts to the drug solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester activated drug.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
Step 2: Conjugation to the Antibody
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The recommended concentration is 5-10 mg/mL.
-
Dissolve the this compound linker in the same buffer.
-
Add the activated drug-NHS ester to the linker solution at a 3:1 molar ratio (drug:linker) and stir for 2 hours at room temperature.
-
Purify the drug-linker conjugate using size-exclusion chromatography.
-
Activate the purified drug-linker conjugate by reacting it with an excess of a bifunctional crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to introduce a maleimide (B117702) group.
-
Reduce the antibody's interchain disulfide bonds using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Remove the excess reducing agent by buffer exchange.
-
Add the maleimide-activated drug-linker conjugate to the reduced antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the final ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.
-
Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for synthesizing a PROTAC molecule.
-
Synthesize or procure the target protein-binding ligand and the E3 ligase-binding ligand. One of the ligands should have a reactive handle (e.g., a carboxylic acid) for conjugation to the linker.
-
Activate the carboxylic acid-containing ligand using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in an anhydrous solvent (e.g., DMF).
-
Add the this compound linker to the activated ligand solution. Due to the multiple amine groups on the linker, this step may require optimization to favor mono-substitution. This can be achieved by using a sub-stoichiometric amount of the activated ligand.
-
Purify the mono-substituted linker-ligand intermediate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Activate the second ligand, if necessary, to introduce a reactive group that is orthogonal to the first conjugation.
-
React the purified linker-ligand intermediate with the second ligand under appropriate conditions to form the final PROTAC molecule.
-
Purify the final PROTAC using RP-HPLC.
-
Confirm the identity and purity of the PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Signaling Pathway Diagrams
HER2 Signaling Pathway Targeted by ADCs
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, promoting cell proliferation, survival, and invasion. HER2-targeted ADCs bind to the extracellular domain of HER2, leading to internalization of the ADC-receptor complex. Inside the cell, the cytotoxic payload is released, inducing cell death.
EGFR Degradation Pathway Mediated by PROTACs
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase implicated in cancer. EGFR-targeting PROTACs bind to EGFR and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. The degradation of EGFR abrogates its downstream signaling.
References
- 1. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 3. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. This compound — TargetMol Chemicals [targetmol.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. targetmol.cn [targetmol.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Discovery of potent small molecule PROTACs targeting mutant EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Tri(Amino-PEG5-amide)-amine in Hydrogel Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(Amino-PEG5-amide)-amine is a branched, multi-arm polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile crosslinker in the formation of hydrogels. Its structure, featuring multiple amine-terminated PEG arms, allows for the creation of biocompatible and biodegradable hydrogel networks with tunable properties. The PEGylated nature of the molecule enhances water solubility and biocompatibility, making it an excellent candidate for a variety of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture.[1][2] This document provides an overview of its applications and detailed protocols for hydrogel formation.
Principle of Hydrogel Formation
Hydrogels are three-dimensional, water-swollen polymer networks. The formation of hydrogels using this compound typically involves the reaction of its terminal primary amine groups with a suitable crosslinking agent. Common crosslinking strategies include reacting the amine groups with molecules containing N-hydroxysuccinimide (NHS) esters, aldehydes, or other amine-reactive functional groups. The multi-arm structure of this compound allows for the formation of a stable and interconnected network upon crosslinking.
Key Applications
The unique properties of hydrogels formed with this compound make them suitable for a range of advanced applications:
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation.[3][4] Their biodegradability can be tailored to match the rate of new tissue formation.
-
Controlled Drug Delivery: The porous structure of the hydrogels allows for the encapsulation of therapeutic agents, such as small molecules, proteins, and peptides.[5][6] The release of these agents can be controlled by the hydrogel's degradation rate and mesh size.
-
3D Cell Culture: These hydrogels provide a three-dimensional environment for cell culture that more closely mimics the in vivo state compared to traditional 2D culture.[7][8] This is particularly valuable for studying cell behavior, drug screening, and developing in vitro disease models.
Data Presentation
The properties of multi-arm PEG hydrogels are highly tunable. The following tables provide representative data from studies on analogous multi-arm PEG-amine hydrogels, which can serve as a reference for hydrogels formed with this compound.
Table 1: Gelation Time of Multi-Arm PEG Hydrogels with Genipin (B1671432) Crosslinker
| PEG Architecture | Genipin Concentration (mM) | Gelation Time at 37°C (hours) |
| 4-arm PEG-Amine | 25 | 1.7 |
| 8-arm PEG-Amine | 25 | 6.2 |
| 4-arm PEG-Amine | 35.2 | 1.3 |
| 8-arm PEG-Amine | 35.2 | 4.4 |
Data adapted from a study on 4-arm and 8-arm PEG-amine hydrogels crosslinked with genipin.[3]
Table 2: Physical Properties of PEG-Hyaluronic Acid Hydrogels
| PEG:HA Ratio | Swelling Ratio (Mass) | Swelling Ratio (Volumetric) |
| 2% PEG : 1% HA | 25.5 ± 2.1 | 28.3 ± 2.5 |
| 4% PEG : 1% HA | 18.7 ± 1.5 | 20.9 ± 1.8 |
| 6% PEG : 1% HA | 14.2 ± 1.1 | 16.1 ± 1.3 |
| 8% PEG : 1% HA | 11.8 ± 0.9 | 13.5 ± 1.1 |
Data adapted from a study on photocrosslinked hydrogels of acryl-modified hyaluronic acid (HA) and 4-arm PEG-acryl.[9]
Experimental Protocols
The following are detailed protocols for the formation of hydrogels using multi-arm PEG-amines. These can be adapted for use with this compound.
Protocol 1: Hydrogel Formation with a Chemical Crosslinker (Genipin)
This protocol describes the formation of a hydrogel using a naturally derived crosslinking agent, genipin.
Materials:
-
This compound
-
Genipin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10% (w/v) solution of this compound in sterile water.
-
Prepare an 88 mM genipin solution in sterile water.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, mix the this compound solution with the genipin solution to achieve the desired final genipin concentration (e.g., 15 mM, 25 mM, or 35.2 mM).
-
Vortex the solution gently to ensure thorough mixing.
-
Incubate the mixture at 37°C.
-
Monitor the solution for gelation. The gelation time will depend on the concentration of the crosslinker.
-
Protocol 2: Formation of a Hybrid Hydrogel with Hyaluronic Acid
This protocol details the synthesis of a hybrid hydrogel by crosslinking this compound with an activated form of hyaluronic acid (HA).
Materials:
-
This compound
-
Hyaluronic acid (HA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activate Hyaluronic Acid:
-
Dissolve HA in PBS to a concentration of 1% (w/v).
-
Add EDC and NHS to the HA solution to activate the carboxylic acid groups. The molar ratio of HA carboxyl groups to EDC and NHS should be optimized, but a starting point is 1:2:1.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Purify the activated HA by dialysis against deionized water for 3 days, followed by lyophilization.
-
-
Hydrogel Formation:
-
Dissolve the lyophilized activated HA in PBS.
-
Dissolve this compound in PBS.
-
Mix the two solutions in a sterile container. The stoichiometry of the amine groups on the PEG to the activated carboxyl groups on the HA will determine the crosslinking density and hydrogel properties. A 1:1 ratio is a common starting point.
-
The mixture will begin to gel. The gelation time can be modulated by the concentration of the polymers and the temperature.
-
Visualizations
Hydrogel Formation Workflow
Caption: Workflow for the synthesis and characterization of hydrogels.
Drug Delivery Mechanism
Caption: Mechanism of drug release from a biodegradable hydrogel.
References
- 1. Four-arm PEG cross-linked hyaluronic acid hydrogels containing PEGylated apoptotic TRAIL protein for treating pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogels for 3D mammalian cell culture: a starting guide for laboratory practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fengcl-gel.sjtu.edu.cn [fengcl-gel.sjtu.edu.cn]
- 9. Non-viral vector delivery from PEG-hyaluronic acid hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tri(Amino-PEG5-amide)-amine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(Amino-PEG5-amide)-amine is a branched, hydrophilic linker molecule increasingly utilized in the development of sophisticated drug delivery systems.[1] Its structure, featuring a central amine scaffold with three polyethylene (B3416737) glycol (PEG) arms of five repeating units each, terminating in a primary amine, offers several advantages for targeted therapeutics. The PEGylated nature of the molecule enhances solubility and biocompatibility, potentially reducing immunogenicity and improving the pharmacokinetic profile of the conjugated therapeutic agent.[1] The trifunctional design allows for the attachment of multiple molecules, such as a targeting ligand, a therapeutic agent, and an imaging agent, onto a single construct. This multi-functionality is particularly advantageous for creating highly specific and potent targeted drug delivery systems. The terminal primary amine groups are readily reactive with a variety of functional groups, including carboxylic acids and N-hydroxysuccinimide (NHS) esters, facilitating straightforward conjugation chemistries.[2]
These application notes provide an overview of the utility of this compound in targeted drug delivery and detailed protocols for its application.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, directing the therapy specifically to cancer cells that overexpress the target antigen.
-
Targeted Nanoparticle Formulations: this compound can be conjugated to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting ligands (e.g., peptides, antibodies, small molecules), enhancing their accumulation at the desired site of action.[3][4]
-
PROTACs (Proteolysis Targeting Chimeras): While primarily known as a PROTAC linker for targeted protein degradation, the principles of its conjugation chemistry are applicable to other targeted systems.[5][6]
Experimental Protocols
Protocol 1: Conjugation of a Targeting Ligand (e.g., a peptide with a free carboxylic acid) to this compound
This protocol describes the conjugation of a targeting peptide containing a carboxylic acid group to one of the primary amine groups of this compound using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Targeting peptide with a terminal carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution: Hydroxylamine solution (50 mM)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of the Targeting Peptide:
-
Dissolve the targeting peptide in anhydrous DMF.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the peptide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group by forming an NHS ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in reaction buffer (PBS, pH 7.4).
-
Add the activated peptide solution to the this compound solution. A 1:1 molar ratio is a good starting point, but can be optimized.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of the quenching solution (hydroxylamine) to the reaction mixture to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.
-
Collect and pool the fractions containing the desired conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the final product using techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Formulation of Targeted Nanoparticles using this compound Conjugate
This protocol outlines the preparation of targeted lipid-based nanoparticles where a pre-synthesized targeting ligand-Tri(Amino-PEG5-amide)-amine conjugate is incorporated.
Materials:
-
Targeting ligand-Tri(Amino-PEG5-amide)-amine conjugate (from Protocol 1)
-
Lipids for nanoparticle formulation (e.g., DSPC, Cholesterol, DSPE-PEG(2000))
-
Therapeutic drug to be encapsulated
-
Chloroform (B151607) or another suitable organic solvent
-
Hydration Buffer: PBS, pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids, cholesterol, DSPE-PEG(2000), and the targeting ligand-Tri(Amino-PEG5-amide)-amine conjugate in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific application. A typical starting ratio is 55:40:4:1 (DSPC:Cholesterol:DSPE-PEG:Targeting Conjugate).
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Nanoparticle Formation:
-
Hydrate the lipid film with the hydration buffer (containing the therapeutic drug if it is water-soluble) by vortexing or sonicating the flask. The temperature should be above the phase transition temperature of the lipids.
-
This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Perform multiple passes (e.g., 11-21 times) to ensure a homogenous size distribution.
-
-
Purification:
-
Remove any unencapsulated drug and non-incorporated components by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated nanoparticles using Dynamic Light Scattering (DLS).
-
Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay
This protocol describes how to evaluate the targeting efficiency and therapeutic efficacy of the formulated drug delivery system in a relevant cell line.
Materials:
-
Targeted nanoparticles (from Protocol 2)
-
Non-targeted (control) nanoparticles
-
Free drug
-
Targeted cell line (expressing the receptor for the targeting ligand)
-
Control cell line (low or no expression of the receptor)
-
Cell culture medium and supplements
-
Fluorescent dye (for uptake studies, if the drug is not fluorescent)
-
MTT or other viability assay reagent
-
Plate reader (for fluorescence and absorbance measurements)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture:
-
Culture the target and control cell lines in appropriate media until they reach 80-90% confluency.
-
-
Cellular Uptake Study:
-
Seed the cells in 96-well plates or on coverslips in 24-well plates and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled targeted nanoparticles, non-targeted nanoparticles, and a free fluorescent dye (as a control) at various concentrations for a defined period (e.g., 4 hours).
-
Wash the cells with cold PBS to remove any non-internalized nanoparticles.
-
For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader.
-
For qualitative analysis, visualize the cellular uptake using a fluorescence microscope or quantify the percentage of positive cells and mean fluorescence intensity using a flow cytometer.
-
-
Cytotoxicity Assay:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and the free drug for a specified duration (e.g., 48-72 hours).
-
After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
-
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Non-Targeted Nanoparticles | 110 ± 5 | 0.15 ± 0.02 | -15 ± 2 | 5.2 ± 0.4 | 92 ± 3 |
| Targeted Nanoparticles | 115 ± 6 | 0.17 ± 0.03 | -12 ± 2 | 5.0 ± 0.5 | 90 ± 4 |
Table 2: In Vitro Efficacy of Targeted vs. Non-Targeted Formulations
| Formulation | Cell Line | IC50 (µM) |
| Free Drug | Target Cell Line | 1.5 |
| Free Drug | Control Cell Line | 1.8 |
| Non-Targeted Nanoparticles | Target Cell Line | 0.8 |
| Non-Targeted Nanoparticles | Control Cell Line | 0.9 |
| Targeted Nanoparticles | Target Cell Line | 0.2 |
| Targeted Nanoparticles | Control Cell Line | 0.7 |
Visualizations
Caption: Experimental workflow for developing and evaluating a targeted drug delivery system.
Caption: Mechanism of targeted drug delivery via receptor-mediated endocytosis.
Caption: A potential signaling pathway affected by the delivered therapeutic drug.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 2055013-52-8 | BroadPharm [broadpharm.com]
- 3. Current methods for attaching targeting ligands to liposomes and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Tri(Amino-PEG5-amide)-amine in E3 Ligase Ligand Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4]
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate the linker length to optimize ternary complex formation.[3][4] The Tri(Amino-PEG5-amide)-amine is a versatile, trifunctional PEG-based linker that offers multiple attachment points for the conjugation of E3 ligase ligands and POI ligands.[5] Its three primary amine groups allow for the synthesis of multivalent or heterobifunctional PROTACs, potentially enhancing binding avidity and degradation efficacy.[6][7] This document provides detailed application notes and protocols for the reaction of this compound with E3 ligase ligands in the development of novel PROTACs.
Chemical Information
| Compound Name | This compound |
| CAS Number | 2055013-52-8 |
| Molecular Formula | C45H93N7O18 |
| Molecular Weight | 1020.26 g/mol |
| Appearance | Viscous Liquid |
| Solubility | Soluble in Water, DMSO, and DMF |
| Structure | O=C(NCCN(CCNC(CCOCCOCCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCOCCOCCN)=O)CCOCCOCCOCCOCCOCCN[8] |
| Storage | Store at -20°C for long-term storage.[5] |
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[9] Avoid inhalation of vapors and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with soap and water.[9] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Quantitative Data Summary
Table 1: Degradation Efficiency of Representative PEG-Linked PROTACs
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | PEG | <10 | >90 | 22Rv1 |
| ERα | VHL Ligand | PEG | 21 | 96 | MCF7 |
| TBK1 | VHL Ligand | PEG | 292 | 76 | HEK293T |
| CDK9 | Thalidomide | PEG | 15 | >95 | MOLM-13 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Ternary Complex Formation and Binding Affinity of Representative PEG-Linked PROTACs
| PROTAC System | Assay Type | Parameter | Value |
| BRD4/dBET1/CRBN | TR-FRET | EC50 (nM) | ~50 |
| BRD9/PROTAC/VHL | Fluorescence Polarization | Ternary Complex Kd (nM) | ~100 |
Experimental Protocols
Protocol 1: Synthesis of a Trivalent PROTAC using this compound
This protocol describes the synthesis of a trivalent PROTAC with one E3 ligase ligand and two POI ligands. The synthesis involves a stepwise approach with purification after each step to ensure the purity of the final product. This method relies on the use of protecting groups to control the reactivity of the amine groups on the linker.
Materials:
-
This compound
-
E3 Ligase Ligand with a carboxylic acid functional group (e.g., Pomalidomide-acid)
-
POI Ligand with a carboxylic acid functional group (e.g., JQ1-acid)
-
Boc-anhydride (Boc2O)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
-
LC-MS for reaction monitoring and product characterization
Procedure:
Step 1: Mono-protection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add Boc-anhydride (0.9 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the mono-Boc protected linker.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the mono-Boc-Tri(Amino-PEG5-amide)-amine.
Step 2: Conjugation of the first POI Ligand
-
Dissolve the mono-Boc protected linker (1.0 eq) and the POI Ligand-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Step 3: Conjugation of the second POI Ligand
-
Repeat Step 2 using the product from the previous step as the starting material and another equivalent of the POI Ligand-COOH.
Step 4: Deprotection of the Boc group
-
Dissolve the di-POI-conjugated, mono-Boc protected linker in DCM.
-
Add TFA (20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA.
Step 5: Conjugation of the E3 Ligase Ligand
-
Dissolve the deprotected di-POI-linker (1.0 eq) and the E3 Ligase Ligand-COOH (1.2 eq) in anhydrous DMF.
-
Add HATU (1.3 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final trivalent PROTAC using preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the DMSO control and determine the DC50 and Dmax values.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
Purified, tagged target protein (e.g., His-tagged BRD4)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1)
-
Synthesized PROTAC
-
TR-FRET donor antibody (e.g., Tb-anti-His)
-
TR-FRET acceptor antibody (e.g., d2-anti-GST)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare a solution of the tagged target protein and the tagged E3 ligase complex in the assay buffer.
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Add the protein mixture to the wells of a 384-well plate.
-
Add the PROTAC dilutions to the wells. Include a DMSO control.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Synthetic workflow for a trivalent PROTAC.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound, 2055013-52-8 | BroadPharm [broadpharm.com]
- 6. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. keyorganics.net [keyorganics.net]
Application Notes and Protocols for In Vitro Degradation Assay of a Tri(Amino-PEG5-amide)-amine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tri(Amino-PEG5-amide)-amine linker is a hydrophilic, flexible linker often employed in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The stability of this linker is a critical parameter that dictates the release kinetics of a conjugated payload, impacting its therapeutic efficacy and potential off-target toxicity. Understanding the degradation profile of the linker under physiological conditions is therefore essential during the preclinical development of novel therapeutics.
These application notes provide detailed protocols for conducting in vitro degradation assays to evaluate the stability of molecules conjugated via a this compound linker. The protocols cover both hydrolytic and enzymatic degradation pathways, offering a comprehensive assessment of linker stability.
Core Principles of Degradation
The primary mechanism of degradation for the this compound linker is the hydrolysis of its amide bonds. This process can occur through two main pathways:
-
Hydrolytic Degradation: Uncatalyzed cleavage of the amide bond by water. This process is generally slow at neutral pH but can be influenced by pH and temperature. Amide bonds are significantly more stable against hydrolysis compared to ester bonds.[1][2]
-
Enzymatic Degradation: Catalyzed cleavage of the amide bond by enzymes, such as proteases and amidases. This is a crucial consideration for bioconjugates that are internalized into cells, where they may be exposed to lysosomal enzymes.
Data Presentation: Quantitative Analysis of Linker Degradation
The rate of degradation can be quantified by measuring the decrease in the concentration of the intact conjugate or the increase in the concentration of the cleaved payload or linker fragment over time. The results can be expressed as the percentage of degradation or the half-life (t½) of the conjugate under specific conditions.
Table 1: Hypothetical Hydrolytic Degradation of a Model Conjugate in Phosphate-Buffered Saline (PBS)
| Time (days) | pH 5.5 (37°C) % Degradation | pH 7.4 (37°C) % Degradation | pH 8.5 (37°C) % Degradation |
| 0 | 0 | 0 | 0 |
| 1 | < 1 | < 1 | 1.2 |
| 7 | 2.1 | 1.5 | 5.3 |
| 14 | 4.5 | 3.2 | 10.8 |
| 30 | 9.8 | 7.1 | 22.5 |
Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual degradation rates will depend on the specific molecular context of the conjugate.
Table 2: Hypothetical Enzymatic Degradation of a Model Conjugate
| Enzyme | Concentration | Incubation Time (hours) | % Degradation |
| Cathepsin B | 1 µM | 6 | 25.4 |
| Cathepsin B | 1 µM | 24 | 78.2 |
| Trypsin | 1 µM | 24 | < 5 |
| Chymotrypsin | 1 µM | 24 | < 5 |
Disclaimer: The data presented in Table 2 is hypothetical and for illustrative purposes only. The susceptibility of the amide linker to enzymatic cleavage can be highly variable.
Experimental Protocols
Protocol 1: In Vitro Hydrolytic Degradation Assay
This protocol outlines the procedure to assess the stability of a conjugate containing the this compound linker in aqueous buffer solutions at different pH values.
Materials:
-
Test Conjugate
-
Phosphate-Buffered Saline (PBS) at pH 5.5, 7.4, and 8.5
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC-MS, LC-MS/MS)
-
Quenching solution (e.g., 10% Trifluoroacetic acid in acetonitrile)
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare stock solutions of the test conjugate in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution into the pre-warmed PBS buffers (pH 5.5, 7.4, and 8.5) to a final concentration of 1-10 µM.
-
Aliquot the reaction mixtures into microcentrifuge tubes or a 96-well plate.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours and longer for slow degradation), collect an aliquot from each reaction.
-
Immediately quench the reaction by adding an equal volume of quenching solution.
-
Analyze the samples by a validated analytical method to determine the concentration of the intact conjugate and any degradation products.
-
Calculate the percentage of degradation at each time point relative to the amount of intact conjugate at time 0.
Protocol 2: In Vitro Enzymatic Degradation Assay
This protocol is designed to evaluate the susceptibility of the linker to enzymatic cleavage, simulating conditions within a lysosome.
Materials:
-
Test Conjugate
-
Enzyme stock solution (e.g., human Cathepsin B)
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC-MS, LC-MS/MS)
-
Quenching solution (e.g., 10% Trifluoroacetic acid in acetonitrile)
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare a stock solution of the test conjugate in an appropriate solvent (e.g., DMSO).
-
Prepare the reaction mixture by adding the test conjugate to the pre-warmed assay buffer to a final concentration of 1-10 µM.
-
Initiate the enzymatic reaction by adding the enzyme stock solution to the reaction mixture to the desired final concentration (e.g., 1 µM).
-
As a negative control, prepare a reaction mixture without the enzyme.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect an aliquot from each reaction.
-
Immediately quench the reaction by adding an equal volume of quenching solution. This will precipitate the enzyme and stop the reaction.
-
Centrifuge the quenched samples to pellet the precipitated enzyme.
-
Transfer the supernatant for analysis by a validated analytical method to quantify the intact conjugate and degradation products.
-
Calculate the percentage of degradation at each time point, correcting for any degradation observed in the no-enzyme control.
Mandatory Visualizations
Caption: Workflow for the in vitro degradation assay.
Caption: Degradation pathways of the amide linker.
References
Application Notes and Protocols for the Synthesis of Trivalent PROTACs using Tri(Amino-PEG5-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that mediates the degradation of specific target proteins.[1] Conventional PROTACs are bifunctional molecules composed of a ligand that binds to a target protein and another ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2] Trivalent PROTACs are an advancement of this technology, incorporating a third functional element, which can be a second ligand for the target protein to enhance binding avidity and cooperativity, leading to more efficient protein degradation.[3][4] This approach has the potential to overcome limitations of bivalent PROTACs, such as the hook effect, and achieve more profound and sustained degradation of the protein of interest.[5][6]
This document provides detailed application notes and protocols for the synthesis of trivalent PROTACs utilizing the commercially available branched linker, Tri(Amino-PEG5-amide)-amine. This linker provides a convenient scaffold for the convergent synthesis of trivalent PROTACs.
Signaling Pathway and Mechanism of Action
Trivalent PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The trivalent PROTAC simultaneously binds to two domains of a target protein and an E3 ubiquitin ligase, forming a stable ternary complex.[2][7] This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[1]
Caption: Mechanism of action of a trivalent PROTAC.
Experimental Workflow for Trivalent PROTAC Synthesis
The synthesis of a trivalent PROTAC using this compound as a core scaffold can be approached through a systematic workflow. This involves the sequential coupling of the E3 ligase ligand and two target protein ligands to the primary amine functionalities of the linker. A key consideration is the use of orthogonal protecting groups if the two target protein ligands are different.
References
- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. bioengineer.org [bioengineer.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tri(Amino-PEG5-amide)-amine
Welcome to the technical support center for Tri(Amino-PEG5-amide)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this versatile, trifunctional PEG linker.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store and handle this compound?
A1: this compound is a hygroscopic molecule and should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) with a desiccant. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the compound. For repeated use, it is recommended to aliquot the compound into smaller, single-use vials to minimize exposure to moisture and air.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in a variety of common laboratory solvents.[1]
| Solvent | Solubility |
| Water | Soluble[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
For aqueous reactions, it is advisable to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer. This minimizes the introduction of water that could hydrolyze reactive partners like NHS esters.
Reaction Optimization: Amide Bond Formation
Q3: What are the key parameters to consider when reacting this compound with an N-hydroxysuccinimide (NHS) ester?
A3: The reaction of the primary amine groups on this compound with an NHS ester to form a stable amide bond is a common application. Key parameters to optimize include pH, stoichiometry, concentration, and reaction time.
Q4: What is the optimal pH for reacting this compound with an NHS ester?
A4: The optimal pH for this reaction is a compromise between maximizing the nucleophilicity of the primary amines and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[2] At lower pH, the amine groups will be protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis increases significantly, which can lead to lower reaction yields.
| pH | Amine Reactivity | NHS Ester Stability | Recommendation |
| < 7.0 | Low (protonated) | High | Sub-optimal for reaction |
| 7.2 - 8.5 | High (deprotonated) | Moderate | Optimal Range |
| > 8.5 | High | Low (rapid hydrolysis) | Risk of low yield |
Q5: What molar ratio of this compound to NHS ester should I use?
A5: Due to the trifunctional nature of this compound, the stoichiometry will depend on the desired product.
-
For monofunctionalization: To favor the reaction at only one of the three amine positions, a molar excess of the NHS ester is generally not recommended. Starting with a 1:1 or even a slight sub-stoichiometric amount of the NHS ester relative to the amine can help control the degree of substitution. However, this will likely result in a mixture of unreacted, mono-, di-, and tri-substituted products that will require careful purification.
-
For complete trifunctionalization: To react all three amine groups, a molar excess of the NHS ester is required. A starting point of 1.5 to 5 equivalents of the NHS ester per amine group (i.e., a 4.5 to 15-fold molar excess of the NHS ester to this compound) is a reasonable range to test.
It is highly recommended to perform small-scale pilot reactions to determine the optimal molar ratio for your specific application.
Q6: What should I do if my reaction with an NHS ester is not going to completion?
A6: If you are experiencing incomplete reaction, consider the following troubleshooting steps:
-
Verify Reagent Quality: Ensure that your NHS ester has not been hydrolyzed due to improper storage.
-
Optimize pH: Check the pH of your reaction buffer and adjust it to be within the optimal 7.2-8.5 range.
-
Increase Reactant Concentration: More concentrated reaction mixtures can favor the bimolecular reaction over the hydrolysis of the NHS ester.
-
Increase Molar Excess of NHS Ester: If aiming for complete functionalization, a higher molar excess of the NHS ester may be necessary.
-
Extend Reaction Time: While many NHS ester reactions are complete within a few hours at room temperature, extending the reaction time (e.g., overnight at 4°C) may improve yields.
Q7: Can I react this compound with a carboxylic acid directly?
A7: Yes, the amine groups can be coupled to a carboxylic acid using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS.[3][4][5] This is a two-step, one-pot reaction where the carboxylic acid is first activated by EDC to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. This activated species then reacts with the amine groups of the this compound.
Experimental Protocols
Protocol 1: General Procedure for Reaction with an NHS Ester
This protocol provides a starting point for the reaction of this compound with a molecule containing an NHS ester. Optimization will be required for specific applications.
-
Prepare Buffers:
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Prepare Reagents:
-
Dissolve the NHS ester-containing molecule in anhydrous DMSO or DMF to a known concentration (e.g., 10-50 mM).
-
Dissolve this compound in the Reaction Buffer to the desired concentration.
-
-
Reaction:
-
Add the desired molar equivalent of the NHS ester solution to the this compound solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of protein substrates.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or ion-exchange chromatography (IEX).
-
Protocol 2: General Procedure for Reaction with a Carboxylic Acid using EDC/NHS
This protocol outlines the coupling of a carboxylic acid-containing molecule to this compound.
-
Prepare Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.
-
Quenching Buffer: 1 M hydroxylamine, pH 8.5.
-
-
Prepare Reagents:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or water (e.g., 10 mg/mL).
-
-
Activation of Carboxylic Acid:
-
Add a 2- to 10-fold molar excess of EDC and NHS to the carboxylic acid solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to a solution of this compound in the Coupling Buffer. The pH of the reaction mixture should be adjusted to 7.2-7.5.
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate by a suitable chromatographic method.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive reagents (hydrolysis of NHS ester, degradation of EDC).- Incorrect pH of the reaction buffer.- Presence of primary amines (e.g., Tris) in the buffer. | - Use fresh, high-quality reagents and prepare stock solutions immediately before use.- Verify and adjust the pH of the buffer to the optimal range for the specific chemistry.- Perform a buffer exchange to an amine-free buffer (e.g., PBS, HEPES, MES). |
| Formation of Multiple Products/Side Reactions | - Reaction at multiple amine sites when monofunctionalization is desired.- Cross-linking if the target molecule also has reactive sites. | - Adjust the stoichiometry to use a limiting amount of the reactive partner.- Optimize the purification method to separate the desired product from other species. |
| Poor Solubility of Reactants or Product | - The hydrophobic nature of the molecule being conjugated.- Aggregation of the final product. | - Prepare a concentrated stock solution of the less soluble reactant in an organic solvent (DMSO, DMF) and add it to the reaction mixture.- The PEG chains of this compound are intended to increase water solubility. If the final conjugate is still insoluble, consider using a different linker or adding solubilizing agents if compatible with the application.[6] |
| Difficulty in Purifying the Final Product | - Similar physicochemical properties of the desired product and byproducts (e.g., di- and tri-substituted species).- Broad peaks during chromatography. | - Use high-resolution chromatography techniques such as RP-HPLC with a shallow gradient.- Consider ion-exchange chromatography if the different species have distinct charge properties.- For PEGylated compounds, specialized chromatography columns and conditions may be necessary. |
Visualizations
Caption: Workflow for coupling this compound with an NHS ester.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Addressing aggregation issues with Tri(Amino-PEG5-amide)-amine conjugates
Welcome to the technical support center for Tri(Amino-PEG5-amide)-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation issues encountered during the handling and conjugation of this trifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, trifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure features a central tertiary amine with three arms, each terminating in a primary amine. This multi-arm architecture is particularly useful in bioconjugation for applications such as:
-
PROTACs (Proteolysis Targeting Chimeras): The linker can simultaneously connect a target protein ligand and an E3 ligase ligand, facilitating targeted protein degradation.
-
Antibody-Drug Conjugates (ADCs): Branched PEG linkers can increase the drug-to-antibody ratio (DAR) without significantly increasing hydrophobicity, which can help prevent aggregation.[1][2]
-
Hydrogels and Biomaterials: The trifunctional nature allows for the formation of crosslinked networks for tissue engineering and drug delivery applications.
-
Nanoparticle Functionalization: The PEG chains provide a hydrophilic shield to nanoparticles, improving their stability and reducing non-specific protein binding.[3]
Q2: What are the potential causes of aggregation when using this compound conjugates?
Aggregation can occur at various stages of your experiment, from initial dissolution of the linker to the final purified conjugate. The primary causes include:
-
High Compound Concentration: At high concentrations, intermolecular interactions between the conjugates are more likely, leading to aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact the solubility and stability of the linker and its conjugates. For amine-containing compounds, a pH far from the pKa of the amines is generally recommended to maintain charge and solubility.
-
Hydrophobic Interactions: If the molecule conjugated to the this compound is hydrophobic, it can drive aggregation, especially at higher drug-to-antibody ratios in ADCs.[2] While PEG linkers enhance hydrophilicity, they may not completely negate the effect of a very hydrophobic payload.
-
Intermolecular Cross-linking: The trifunctional nature of the linker means that if not controlled, it can potentially cross-link multiple molecules (e.g., proteins), leading to large aggregates.
-
Improper Storage and Handling: Repeated freeze-thaw cycles or improper storage can lead to degradation or aggregation of the linker and its conjugates.
Q3: How can I detect and quantify aggregation of my this compound conjugate?
Several analytical techniques can be employed to detect and quantify aggregation:
-
Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution. The presence of large aggregates will be indicated by a larger hydrodynamic radius and a high polydispersity index (PDI).
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric conjugate. This technique can be used to quantify the percentage of aggregated species.
-
Visual Inspection: While not quantitative, visual signs of aggregation such as turbidity, precipitation, or cloudiness are clear indicators of a problem.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
If you are experiencing issues with dissolving the this compound linker, consider the following:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Start with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution. The linker is also soluble in water. | These organic solvents are effective at solvating PEG linkers. A stock solution allows for precise and easy addition to aqueous reaction buffers. |
| Sonication | Use an ultrasonic bath to aid dissolution. | Gentle sonication can help break up small clumps and enhance solubility without degrading the molecule. |
| Warming | Gently warm the solution (e.g., to 37°C). | A slight increase in temperature can improve the dissolution kinetics. Avoid excessive heat. |
Issue 2: Aggregation During the Conjugation Reaction
Aggregation during the conjugation reaction is a common issue. The following table provides a systematic approach to troubleshooting this problem.
| Parameter | Recommended Range/Action | Rationale |
| Protein/Molecule Concentration | 1-5 mg/mL | Higher concentrations can increase the likelihood of intermolecular interactions and aggregation.[4] |
| Linker:Molecule Molar Ratio | Titrate from 1:1 to 20:1 | A high excess of the linker can sometimes lead to multiple linker attachments and potential cross-linking. Optimize for the desired degree of labeling. |
| pH of Reaction Buffer | pH 7-9 for amine reactions | For reactions with NHS esters, a pH of 7-8 is optimal. Maintaining a pH away from the pI of the protein will help maintain its solubility.[5] |
| Temperature | 4°C to Room Temperature | Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and may reduce aggregation. |
| Stepwise Addition of Linker | Add the linker stock solution in small aliquots over time. | This can help to avoid localized high concentrations of the linker, which may promote aggregation. |
| Inclusion of Excipients | See Table 3 below. | Stabilizing agents can help to prevent aggregation during the reaction. |
Table 3: Recommended Stabilizing Excipients
If aggregation persists, consider adding one of the following excipients to your reaction buffer:
| Excipient Class | Example | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions.[4] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20) | 0.01-0.05% (v/v) | Reduces surface tension and can prevent surface-induced aggregation.[4] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving and Storing this compound
-
Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Stock Solution Preparation: Prepare a stock solution of the linker at a concentration of 10-100 mg/mL in anhydrous DMSO or DMF.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Screening for Optimal Conjugation Conditions to Minimize Aggregation
This protocol outlines a small-scale screening experiment to identify optimal reaction conditions.
-
Prepare Stock Solutions:
-
Your protein/molecule of interest at a known concentration (e.g., 10 mg/mL) in a suitable buffer (e.g., PBS).
-
This compound stock solution (e.g., 50 mg/mL in DMSO).
-
A range of reaction buffers with varying pH (e.g., pH 7.0, 7.5, 8.0, 8.5).
-
-
Set up a 96-well Plate or Microcentrifuge Tubes:
-
Vary one parameter at a time (e.g., protein concentration, linker:protein molar ratio, pH).
-
For example, to test the effect of protein concentration, set up reactions with final concentrations of 0.5, 1, 2, and 5 mg/mL, keeping the molar ratio and pH constant.
-
-
Reaction Incubation:
-
Add the protein and buffer to each well/tube.
-
Add the required volume of the this compound stock solution.
-
Incubate at a set temperature (e.g., room temperature or 4°C) for a defined period (e.g., 2-4 hours or overnight) with gentle mixing.
-
-
Analysis:
-
After incubation, visually inspect each reaction for signs of precipitation.
-
Analyze the samples using DLS to assess the size distribution and SEC to quantify the percentage of soluble aggregate.
-
Visualizations
References
- 1. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 2. adcreview.com [adcreview.com]
- 3. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Stability of Tri(Amino-PEG5-amide)-amine in biological media
Welcome to the technical support center for Tri(Amino-PEG5-amide)-amine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this linker in biological media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the amide bonds in this compound under physiological conditions?
A1: Amide bonds are known to be significantly stable against spontaneous hydrolysis at physiological pH (7.4) and temperature (37°C).[1][2] Compared to ester bonds, which are more susceptible to hydrolysis, amide bonds offer greater stability for linkers in biological applications.[3][4][5][6] However, the presence of enzymes in biological media can lead to cleavage.
Q2: Is this compound susceptible to enzymatic degradation?
A2: Yes, potentially. While the PEG chains can offer some steric hindrance, the amide bonds in the linker are susceptible to enzymatic cleavage by proteases and amidases that may be present in biological media like serum or plasma.[7][8][9][10] The specific susceptibility will depend on the enzyme profile of the medium and the accessibility of the amide bonds within the conjugate.
Q3: How does the PEG component of the linker affect its stability?
A3: The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and biocompatibility of the molecule.[11][12][13] PEGylation can also increase the hydrodynamic volume, which may prolong plasma half-life and provide a degree of protection against enzymatic degradation through steric shielding.[11][12] However, the stability conferred by PEGylation can vary depending on the length of the PEG chain and the specific biological environment.[14]
Q4: What are the primary degradation products of this compound in biological media?
A4: The primary degradation would likely occur via hydrolysis of the amide bonds, resulting in the release of the conjugated payload and the fragmented linker. This would yield smaller PEGylated amine and carboxylate fragments. The exact degradation profile would need to be determined experimentally.
Troubleshooting Guides
Problem 1: My conjugate is losing activity faster than expected in cell culture media or serum.
| Possible Cause | Troubleshooting Step |
| Enzymatic degradation of the linker | Incubate the conjugate in the specific biological medium for various time points. Analyze the samples by HPLC, LC-MS, or SDS-PAGE (if conjugated to a protein) to detect cleavage products. Run a control experiment in a buffer without enzymes (e.g., PBS) to confirm if the degradation is enzyme-mediated. |
| Instability of the payload | Assess the stability of the unconjugated payload under the same experimental conditions to rule out its degradation as the primary cause of activity loss. |
| Non-specific binding or aggregation | The PEG linker is designed to reduce non-specific binding and aggregation.[11][12] However, if issues persist, analyze the sample by dynamic light scattering (DLS) to check for aggregation. Consider optimizing the formulation with surfactants or altering the buffer conditions. |
Problem 2: I am observing unexpected cleavage products in my LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Cleavage by specific proteases | Identify the potential proteases in your biological medium. If a specific protease is suspected, perform an in-vitro digestion assay with the purified enzyme to confirm. The use of protease inhibitors can also help diagnose this issue. |
| Hydrolysis at non-neutral pH | While stable at neutral pH, amide bonds can undergo hydrolysis under strongly acidic or basic conditions.[2][15] Ensure the pH of your biological media and buffers is maintained within a stable range (typically 6.5-7.5). |
| Oxidative damage to the PEG chain | Although less common for PEG itself, oxidative damage can occur in the presence of reactive oxygen species. If oxidative stress is a factor in your experimental system, consider adding antioxidants as a control to see if it improves stability. |
Experimental Protocols
Protocol 1: In Vitro Stability Assay in Serum
Objective: To assess the stability of a this compound conjugate in serum over time.
Materials:
-
Your this compound conjugate
-
Human or other relevant species serum (sterile, filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
HPLC or LC-MS system
Methodology:
-
Prepare a stock solution of your conjugate in an appropriate solvent (e.g., DMSO, water).
-
Spike the conjugate into pre-warmed (37°C) serum to a final concentration of 10 µM.
-
As a control, spike the conjugate into PBS, pH 7.4.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding 2-3 volumes of cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining intact conjugate and identify any degradation products.
Protocol 2: General Protease Susceptibility Assay
Objective: To determine if the this compound linker in your conjugate is susceptible to cleavage by a common protease.
Materials:
-
Your this compound conjugate
-
Trypsin (or another relevant protease)
-
Trypsin activity buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Protease inhibitor (e.g., PMSF for serine proteases)
-
LC-MS system
Methodology:
-
Dissolve your conjugate in the appropriate protease activity buffer to a final concentration of 10 µM.
-
Prepare three sets of samples:
-
Conjugate only (negative control)
-
Conjugate + Protease
-
Conjugate + Protease + Protease Inhibitor (inhibitor control)
-
-
Incubate all samples at the optimal temperature for the protease (e.g., 37°C for trypsin).
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot and quench the reaction (e.g., by adding a strong acid like TFA or a specific inhibitor).
-
Analyze the samples by LC-MS to detect the disappearance of the parent conjugate and the appearance of cleavage products.
Visualizations
References
- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. THE EFFECTS OF REPLACING ESTER BY AMIDE ON THE BIOLOGICAL PROPERTIES OF COMPOUNDS RELATED TO ACETYLCHOLINE | Semantic Scholar [semanticscholar.org]
- 7. Do cleavages of amides by serine proteases occur through a stepwise pathway involving tetrahedral intermediates? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. purepeg.com [purepeg.com]
- 12. books.rsc.org [books.rsc.org]
- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 14. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma [mdpi.com]
- 15. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Poor Cell Permeability of PROTACs with PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the application of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs exhibit poor cell permeability?
A1: PROTACs often exhibit poor cell permeability due to their inherent physicochemical properties.[1][2][3] Most PROTACs are large molecules with a high molecular weight (typically >800 Da) and a large polar surface area (PSA).[2][3] These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small-molecule drugs.[4] The large size and polarity hinder their ability to passively diffuse across the lipophilic cell membrane to reach their intracellular targets.[3][5][6]
Q2: How can PEG linkers improve the cell permeability of PROTACs?
A2: PEG linkers can improve PROTAC cell permeability through several mechanisms. Firstly, they increase the aqueous solubility of the PROTAC molecule, which is crucial for formulation and absorption.[6][7][8] Secondly, the flexible nature of PEG linkers allows the PROTAC to adopt a folded or "chameleon-like" conformation in a nonpolar environment, such as the cell membrane.[4][6][9] This folding can shield the polar regions of the molecule, reducing its effective PSA and facilitating passage across the lipid bilayer.[4][6] The optimal length of the PEG linker is critical and must be determined empirically, as linkers that are too short may cause steric hindrance, while those that are too long can lead to reduced efficacy.[10]
Q3: What is the "hook effect" and how does it relate to PROTAC cell permeability?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[11] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[11] While not directly a measure of permeability, poor cell permeability can exacerbate the hook effect by making it difficult to achieve the optimal intracellular concentration required for effective degradation.
Q4: What are the key experimental assays to assess PROTAC cell permeability?
A4: Several in vitro assays are commonly used to evaluate PROTAC cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[5] It is useful for early-stage screening.[5]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium.[4][5] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[4][5]
-
Cellular Uptake Assays: These assays directly measure the amount of a compound that has entered the cells.[12] Techniques like NanoBRET can be used to measure target engagement within living cells, which can be an indirect indicator of permeability.[13][14]
Troubleshooting Guide
Issue 1: My PROTAC shows potent biochemical activity but low efficacy in cell-based assays.
-
Possible Cause: Poor cell permeability is a common reason for the discrepancy between biochemical and cellular activity.[13] The PROTAC may be unable to reach its intracellular target at a sufficient concentration.
-
Troubleshooting Steps:
-
Assess Permeability: Conduct a PAMPA or Caco-2 permeability assay to quantify the cell permeability of your PROTAC.[13]
-
Modify the Linker: If permeability is low, consider re-designing the PROTAC with a PEG linker to improve solubility and facilitate cell entry.[6][7][8] Experiment with different PEG linker lengths to find the optimal balance for ternary complex formation and permeability.[10]
-
In-Cell Target Engagement: Use an assay like NanoBRET to confirm that the PROTAC is engaging its target within the cell.[13][14] A lack of engagement strongly suggests a permeability issue.
-
Issue 2: My PEGylated PROTAC still shows poor cellular activity.
-
Possible Cause: While PEG linkers can improve permeability, other factors can still limit PROTAC efficacy. The PROTAC may be a substrate for cellular efflux pumps, or the specific E3 ligase recruited by the PROTAC may not be sufficiently expressed in the cell line being used.
-
Troubleshooting Steps:
-
Evaluate Efflux: The Caco-2 assay can be used to determine if your PROTAC is a substrate for efflux pumps by measuring bidirectional transport (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests active efflux.[15]
-
Confirm E3 Ligase Expression: Verify the expression level of the target E3 ligase in your cell line using techniques like western blotting or proteomics.[13]
-
Optimize Linker Rigidity: Sometimes, a more rigid linker can lead to a more stable ternary complex.[2] Consider incorporating cyclic moieties like piperazine (B1678402) or piperidine (B6355638) into the linker design.[2][4]
-
Issue 3: I am observing inconsistent results in my Caco-2 permeability assay.
-
Possible Cause: PROTACs can be challenging to work with in Caco-2 assays due to their potential for low solubility and non-specific binding, which can lead to low recovery.[4][16]
-
Troubleshooting Steps:
-
Improve Solubility: Adding a low concentration of bovine serum albumin (BSA), typically around 0.25%, to the assay buffer can help to improve the solubility and recovery of PROTACs.[16]
-
Optimize Incubation Time: While longer incubation times might seem beneficial, they can sometimes lead to decreased recovery for certain PROTACs.[16] It is important to empirically determine the optimal incubation time for your specific compound.
-
Monitor Recovery: Always calculate the recovery of your compound in the Caco-2 assay. Low recovery can indicate issues with solubility, binding to the plate, or cell metabolism.
-
Data Presentation
Table 1: Hypothetical Permeability Data for PROTACs with Different Linkers
| PROTAC ID | Linker Type | Linker Length (atoms) | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC-A | Alkyl | 10 | 0.8 | 0.5 | 4.2 |
| PROTAC-B | PEG | 12 (4 units) | 2.5 | 1.8 | 1.5 |
| PROTAC-C | PEG | 18 (6 units) | 3.1 | 2.2 | 1.2 |
| PROTAC-D | Alkyl-Aryl | 12 | 1.5 | 1.0 | 3.5 |
This table illustrates how quantitative data on the permeability of different PROTACs can be structured for easy comparison. The data is hypothetical and intended for illustrative purposes.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[5]
-
Methodology:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane).
-
The test PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells.
-
The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
The concentrations of the PROTAC in the donor and acceptor wells are quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
2. Caco-2 Permeability Assay
-
Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the human intestinal epithelium, to assess compound permeability.[5][15]
-
Methodology:
-
Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A→B) transport, the test PROTAC is added to the apical (upper) compartment, and fresh buffer is added to the basolateral (lower) compartment.
-
For basolateral-to-apical (B→A) transport, the test PROTAC is added to the basolateral compartment, and fresh buffer is added to the apical compartment.
-
The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Samples are collected from both compartments at the end of the incubation period.
-
The concentration of the PROTAC in the samples is quantified by LC-MS/MS.
-
The Papp values for both directions are calculated, and the efflux ratio (Papp(B→A) / Papp(A→B)) is determined.[15]
-
Visualizations
Caption: PROTAC mechanism of action, from cell permeation to protein degradation.
Caption: Workflow for optimizing PROTAC cell permeability using PEG linkers.
Caption: Impact of PEG linkers on PROTAC conformation and cell permeability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. diva-portal.org [diva-portal.org]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. enamine.net [enamine.net]
Navigating the "Hook Effect" with Tri(Amino-PEG5-amide)-amine Based PROTACs: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the "hook effect" when working with Tri(Amino-PEG5-amide)-amine based PROTACs. The principles and protocols described herein are broadly applicable to the field of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This phenomenon results in a characteristic bell-shaped or U-shaped dose-response curve, where maximum protein degradation is observed at an optimal, intermediate PROTAC concentration.[1][3] At concentrations below or above this optimal range, the degradation efficiency is reduced.
Q2: What causes the "hook effect" with PROTACs?
A2: The hook effect is caused by the formation of non-productive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's function relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[4][5] However, when the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2]
Q3: Why is it crucial to understand and manage the hook effect?
A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal.[1] Understanding the hook effect is essential for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are critical for structure-activity relationship (SAR) studies.[1]
Q4: Are this compound based PROTACs particularly susceptible to the hook effect?
A4: While the this compound linker is a component used in the synthesis of PROTACs, the occurrence and severity of the hook effect are not solely determined by the linker.[6][7] It is a general phenomenon for PROTACs and is influenced by multiple factors, including the binding affinities of the PROTAC for the target protein and the E3 ligase, the stability of the ternary complex, and the specific cellular context.[1][8] The length and flexibility of the linker, such as the PEG-based structure of this compound, can influence the geometry and stability of the ternary complex, which in turn can impact the hook effect.[9]
Troubleshooting Guide
Issue 1: I am observing a bell-shaped dose-response curve in my protein degradation assay.
-
Likely Cause: This is a classic manifestation of the hook effect.[1][3]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately identify the optimal concentration for maximal degradation.[1]
-
Perform a Time-Course Experiment: Evaluate protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help in understanding the kinetics of degradation.[1]
-
Assess Ternary Complex Formation: Employ biophysical assays such as AlphaLISA, FRET, or SPR to directly measure the formation of the ternary complex at various PROTAC concentrations. This can provide direct evidence of the hook effect at the molecular level.[1][10]
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to testing at a concentration that falls entirely within the hook effect region, or other factors such as poor cell permeability or low E3 ligase expression.[2]
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Screen a very wide range of PROTAC concentrations (e.g., from picomolar to micromolar) to ensure you are not missing the optimal degradation window.[2]
-
Verify Target Engagement: Confirm that your PROTAC can independently bind to the target protein and the E3 ligase using appropriate biophysical or biochemical assays.[2]
-
Check E3 Ligase Expression: Ensure that the recruited E3 ligase is expressed at sufficient levels in your cell line. This can be verified by Western blot or qPCR.[3]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, preventing effective ternary complex formation.[5] Consider conducting cell permeability assays.
-
Data Presentation
Table 1: Example Dose-Response Data for a this compound Based PROTAC
| PROTAC Concentration (nM) | Percent Degradation (%) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 60 |
| 100 | 95 |
| 1000 | 70 |
| 10000 | 30 |
Table 2: Key Parameters Derived from Dose-Response Curve
| Parameter | Value | Description |
| DC50 | 5 nM | Concentration for 50% degradation. |
| Dmax | 95% | Maximum observed degradation. |
| Optimal Concentration | 100 nM | Concentration at which Dmax is achieved. |
| Hook Effect Onset | >100 nM | Concentrations at which degradation decreases. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a this compound based PROTAC.
Materials:
-
Cell culture reagents
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time (e.g., 4-24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.[3][11]
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.[3][11]
-
Detection and Analysis: Develop the blot using an ECL substrate and visualize the protein bands. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[3]
Protocol 2: In Vitro Ternary Complex Formation Assay (Generic Pull-down)
This protocol provides a general method to assess the formation of the ternary complex in vitro.
Materials:
-
Purified recombinant target protein (with a tag, e.g., His-tag)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
This compound based PROTAC
-
Affinity beads for the tagged protein (e.g., Ni-NTA agarose (B213101) for His-tagged protein)
-
Assay buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Incubation: In a microcentrifuge tube, combine the tagged target protein, the E3 ligase complex, and varying concentrations of the PROTAC in the assay buffer. Include controls with no PROTAC and with only one of the protein components. Incubate to allow complex formation.
-
Pull-down: Add the affinity beads to each tube and incubate to capture the tagged target protein and any interacting partners.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted samples by SDS-PAGE and Western blot, probing for the presence of the E3 ligase to confirm its pull-down with the target protein in a PROTAC-dependent manner.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is for detecting the ubiquitination of the target protein following PROTAC treatment.
Materials:
-
Cell culture reagents and PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration and for a suitable duration. It is often beneficial to co-treat with a proteasome inhibitor for the last few hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells using a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Pre-clear the lysates and then immunoprecipitate the target protein using a specific antibody and Protein A/G beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins and then elute the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing with an anti-ubiquitin antibody to detect the presence of a ubiquitin smear on the target protein, which indicates polyubiquitination.
Mandatory Visualizations
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: The hook effect: high PROTAC concentrations favor non-productive binary complexes.
Caption: Experimental workflow for Western blot analysis of protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. nanotempertech.com [nanotempertech.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. marinbio.com [marinbio.com]
- 9. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tri(Amino-PEG5-amide)-amine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Tri(Amino-PEG5-amide)-amine and related reaction products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a branched, polyethylene (B3416737) glycol (PEG)-based molecule.[1][2][3][4] It features a central amine core from which three arms extend, each containing a PEG5 (pentaethylene glycol) chain terminating in a primary amine, connected via an amide linkage. This structure makes it a valuable tool in bioconjugation and drug delivery, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][5]
Q2: What are the most common impurities in a this compound synthesis reaction?
The synthesis of this compound typically involves the reaction of a multi-arm PEG derivative (e.g., a carboxylic acid or an activated ester like an NHS ester) with an amine. Common impurities can include:
-
Unreacted starting materials: Excess core amine or unreacted PEG arms.
-
Incompletely reacted intermediates: Molecules where only one or two of the three arms have reacted.
-
Side products: Resulting from hydrolysis of activated esters or other side reactions.
-
Reagents and by-products: Coupling agents (e.g., DCC, EDC), and their by-products (e.g., DCU, HOBt), and N-hydroxysuccinimide (NHS) if using NHS esters.[6]
-
PEG-related impurities: PEGs are often synthesized via polymerization, which can lead to a distribution of chain lengths (polydispersity).[7][8] Additionally, PEG degradation products like aldehydes and peroxides can be present.[9]
Q3: Which chromatographic techniques are most suitable for purifying this compound?
Several chromatographic techniques can be employed, with the choice depending on the specific impurities and the scale of the purification. The most common and effective methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[7][10] This is a high-resolution technique suitable for removing non-polar impurities and separating closely related PEGylated species.[8][11]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume (size).[][13] This method is effective for removing small molecule impurities like unreacted coupling agents and by-products from the larger PEGylated product.[14]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.[15][16] Since this compound has multiple primary amine groups, cation-exchange chromatography can be a powerful purification step, especially for separating it from neutral or less positively charged impurities.[17][18]
Troubleshooting Guides
Low Yield of Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using analytical HPLC or LC-MS to ensure it has gone to completion.[] - Optimize reaction conditions (e.g., temperature, time, stoichiometry of reactants). |
| Product Precipitation | - Ensure the product is soluble in the reaction and purification solvents. The PEG chain generally imparts good water solubility.[20] |
| Adsorption to Labware | - Use low-binding tubes and glassware to minimize loss of the product.[21] |
| Degradation of Product | - Avoid harsh acidic or basic conditions during purification if the amide linkages are susceptible to hydrolysis. |
Poor Separation of Product and Impurities
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry (RP-HPLC) | - If using a C18 column, consider a C8 or C4 column for more polar compounds. - For basic amine compounds, adding a competing amine like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape and reduce tailing.[22] |
| Suboptimal Mobile Phase (RP-HPLC) | - Adjust the gradient slope to improve resolution between closely eluting peaks. - Modify the mobile phase pH. For amine-containing compounds, a slightly basic mobile phase can improve separation.[22] |
| Column Overloading | - Reduce the amount of sample injected onto the column.[23] |
| Co-elution of Impurities (SEC) | - Ensure a sufficient difference in molecular size between the product and impurities for effective separation.[] - SEC may not be suitable for separating products with similar hydrodynamic volumes (e.g., incompletely reacted species). |
| Incorrect Buffer/pH (IEX) | - Optimize the pH of the buffers to ensure the target molecule has the appropriate charge for binding to the column. - Perform a salt gradient elution to separate molecules based on the strength of their ionic interactions with the resin.[16] |
Data Presentation: Comparison of Purification Techniques
| Technique | Principle of Separation | Typical Purity Achieved | Throughput | Key Advantages | Key Limitations |
| Preparative RP-HPLC | Hydrophobicity | >98% | Low to Medium | High resolution, good for removing closely related impurities.[23][24] | Can be time-consuming, requires organic solvents. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | >95% (for size-dissimilar impurities) | High | Fast, good for removing small molecule impurities and buffer exchange.[][13] | Low resolution for molecules of similar size.[25] |
| Ion-Exchange Chromatography (IEX) | Net Charge | >95% | Medium to High | High capacity, good for separating based on charge differences.[15] | Sensitive to buffer pH and ionic strength.[25] |
| Precipitation | Differential Solubility | Variable | High | Simple, fast, and inexpensive for initial cleanup.[20] | Low resolution, may lead to co-precipitation of impurities. |
| Dialysis/Ultrafiltration | Molecular Weight Cut-off | Variable | Medium | Good for removing small molecule impurities and buffer exchange.[14][26] | Slow, may not remove impurities of similar molecular weight.[20] |
Experimental Protocols
Detailed Methodology for Preparative RP-HPLC Purification
This protocol provides a general framework for the purification of this compound using preparative reverse-phase HPLC. Optimization will be required based on the specific reaction mixture and available instrumentation.
1. Materials and Equipment:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.[24]
-
C18 preparative HPLC column (e.g., 20 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample: Crude reaction mixture of this compound, filtered through a 0.45 µm filter.
-
Rotary evaporator or lyophilizer for solvent removal.
2. Column Equilibration:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size (e.g., 10-20 mL/min) for at least 5-10 column volumes, or until the baseline is stable.
3. Sample Injection:
-
Dissolve the crude product in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of Mobile Phase A or DMSO).
-
Inject the filtered sample onto the equilibrated column. Avoid overloading the column to ensure optimal separation.[23]
4. Elution and Fraction Collection:
-
Begin the elution with an isocratic hold at 5% Mobile Phase B for 5-10 minutes to allow unbound impurities to elute.
-
Apply a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 60% Mobile Phase B over 40-60 minutes. The optimal gradient will need to be determined empirically based on analytical HPLC runs.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for amide bonds).
-
Collect fractions corresponding to the peaks observed on the chromatogram.
5. Product Analysis and Recovery:
-
Analyze the collected fractions using analytical HPLC or LC-MS to identify the fractions containing the pure this compound.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Visualizations
Caption: A general workflow for the multi-step purification of this compound.
Caption: A decision tree for troubleshooting low purity in purification products.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Tri(Azido-PEG5-amide)-amine | AxisPharm [axispharm.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—II. Preparative Isolation of Pure Single Homologs | MDPI [mdpi.com]
- 8. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ualberta.ca [ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 13. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 17. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. How are PEG derivatives purified? - Blog [shochem.com]
- 21. researchgate.net [researchgate.net]
- 22. biotage.com [biotage.com]
- 23. warwick.ac.uk [warwick.ac.uk]
- 24. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 25. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: The Role of Linker Length in PROTAC-Mediated Ternary Complex Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The focus is on the critical impact of the linker, specifically polyethylene (B3416737) glycol (PEG)-based linkers like Tri(Amino-PEG5-amide)-amine, on the formation and stability of the ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds your protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1] It is not merely a spacer but plays a pivotal role in the PROTAC's overall efficacy.[2] The linker's length, composition, and flexibility directly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2]
Q2: Why is the linker length so critical for ternary complex formation and target degradation?
A2: The linker's length is a determining factor for degradation efficacy.[3][4] An optimal linker length is necessary to correctly orient the POI and the E3 ligase to facilitate the transfer of ubiquitin.[5]
-
If the linker is too short, it can cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting ternary complex formation.[5][6]
-
If the linker is too long, it may not effectively bring the two proteins into productive proximity, or it could lead to a higher entropic penalty upon binding, which can decrease potency.[2][5][6] The optimal length must be determined empirically for each specific POI and E3 ligase system.[2]
Q3: What are the characteristics of PEG-based linkers like this compound?
A3: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their favorable physicochemical properties.[2] They are known to be hydrophilic, which can improve the solubility and bioavailability of the PROTAC molecule.[1][7] Flexible linkers like PEG can provide the PROTAC with the conformational freedom needed to adopt a favorable orientation for ternary complex formation.[2] this compound is a PEG-based linker used in the synthesis of PROTACs.[8][9][10] Its branched, multi-arm structure may offer different conformational possibilities compared to linear PEG chains, potentially influencing ternary complex stability and degradation efficiency.
Q4: What is the "hook effect" and how does the linker relate to it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5][11] This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (POI-PROTAC or E3-PROTAC) instead of the productive ternary complex.[5][11][12] While primarily a concentration-dependent issue, linker design can influence the cooperativity of ternary complex formation, which can help mitigate the hook effect.[11]
PROTAC Mechanism and Workflow
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound — TargetMol Chemicals [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. diva-portal.org [diva-portal.org]
Validation & Comparative
A Comparative Guide to Tri(Amino-PEG5-amide)-amine and Other Branched PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role in determining the efficacy, stability, and pharmacokinetic profile of the conjugate. Branched polyethylene (B3416737) glycol (PEG) linkers have emerged as a superior class of molecules for these applications, offering distinct advantages over their linear counterparts. This guide provides an objective comparison of Tri(Amino-PEG5-amide)-amine, a trivalent linker, with other branched PEG architectures, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a branched PEG linker featuring a central tertiary amine core from which three Amino-PEG5-amide arms extend. This structure provides three primary amine functional groups, enabling the attachment of multiple molecules, such as cytotoxic payloads or E3 ligase ligands. Compared to linear PEG linkers, branched architectures, including trivalent and tetravalent (four-arm) PEGs, offer the potential for higher drug loading, improved hydrophilicity, and enhanced pharmacokinetic properties. While direct comparative performance data for this compound against other specific branched linkers is limited in publicly available literature, this guide synthesizes existing data on branched PEG linkers to provide a comprehensive overview of their relative strengths and weaknesses.
Structural Comparison of Branched PEG Linkers
The architecture of a branched PEG linker is a key determinant of its function. Below are the structural representations of this compound and a generic four-arm PEG linker with a pentaerythritol (B129877) core.
Comparing the efficacy of Tri(Amino-PEG5-amide)-amine and linear PEG linkers
A Comparative Guide to Branched vs. Linear PEG Linkers in Bioconjugation
The architecture of a linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is a critical design parameter that profoundly influences its therapeutic efficacy, stability, and pharmacokinetic profile. While linear polyethylene (B3416737) glycol (PEG) linkers have been traditionally used to enhance solubility and stability, advanced branched structures like Tri(Amino-PEG5-amide)-amine are emerging as a powerful alternative. This guide provides an objective, data-driven comparison between these two classes of linkers for researchers, scientists, and professionals in drug development.
Branched PEG linkers offer the potential for higher drug-to-antibody ratios (DARs) and improved pharmacokinetic profiles when compared to their linear counterparts.[1] The multi-arm nature of a linker like this compound allows for the attachment of multiple payload molecules at a single conjugation site, which can be crucial for delivering a potent therapeutic effect.[1][2] Conversely, the increased steric hindrance of branched linkers can sometimes impact binding affinity or the efficiency of enzymatic cleavage.[3] This guide will explore these trade-offs, supported by experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators from studies comparing the properties of bioconjugates constructed with linear versus branched or "pendant" PEG linkers.
Table 1: Comparison of Pharmacokinetics (PK) in Mice Data extracted from a study comparing high-DAR trastuzumab-DM1 ADCs with a linear 24-unit PEG linker versus a branched ("pendant") configuration of two 12-unit PEG chains.
| Parameter | ADC with Linear PEG24 Linker | ADC with Pendant (Branched) 2xPEG12 Linker |
| Clearance Rate | Faster | Slower[1][4] |
| Plasma Concentration (AUC) | Lower | Higher[1] |
These results suggest that the branched architecture provides a superior shielding effect, leading to increased circulation time in vivo.[1]
Table 2: In Vitro Cytotoxicity of Homogeneous DAR 6 ADCs Data from a study comparing trastuzumab-MMAE ADCs constructed with a "short" vs. a "long" branched linker. The "long" linker contained an additional PEG4 moiety, highlighting the importance of spacer length in branched designs.
| Cell Line | ADC with "Short" Branched Linker (IC50) | ADC with "Long" Branched Linker (IC50) |
| HER2+ BT-474 | ~10x less potent than "long" version | 0.074 nM[5] |
| HER2+ SK-BR-3 | Inferior to DAR 2 conjugate | Significantly more potent |
The findings indicate that the length of the branched linker is critical and that insufficient length can negatively affect the cytotoxic activity, possibly by sterically hindering the cleavage of the linker by lysosomal enzymes.[6]
Table 3: Hydrodynamic Radius of PEGylated Proteins The hydrodynamic radius influences renal clearance; a larger radius typically leads to a longer in vivo half-life.[3]
| Protein Conjugate | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | N/A | - | 3.5[3] |
| HSA-PEG | Linear | 20 | 6.1[3] |
| HSA-PEG | Branched | 20 | 6.4[3] |
The data shows that for the same molecular weight, a branched PEG linker can create a slightly larger hydrodynamic radius compared to a linear one, which can contribute to reduced renal clearance.[3]
Mandatory Visualizations
Logical Framework: Linker Architecture's Impact on ADC Efficacy
The choice between a linear and a branched linker architecture initiates a cascade of effects on the physicochemical and biological properties of an ADC, ultimately determining its therapeutic potential.
Caption: Logical flow from linker choice to therapeutic outcome.
Comparative Experimental Workflow for ADC Synthesis
The following diagram outlines a typical workflow for producing and evaluating ADCs, highlighting the stage where either a linear or a branched linker-payload moiety is introduced.
Caption: Generalized workflow for ADC synthesis and evaluation.
Experimental Protocols
Detailed methodologies are crucial for the validation and reproduction of findings. Below are generalized protocols for the synthesis, purification, and characterization of an ADC, adaptable for both linear and branched PEG linkers.
Synthesis of Linker-Payload Moiety
This protocol describes the activation of a cytotoxic payload and its conjugation to an amino-PEG linker.
-
Payload Activation:
-
Dissolve the cytotoxic drug (e.g., MMAE) in a suitable anhydrous solvent like N,N-Dimethylformamide (DMF).
-
Add 1.2 equivalents of an activating agent (e.g., HOBt/HBTU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Allow the reaction to proceed at room temperature for 1 hour to form the activated ester of the drug.
-
-
Conjugation to PEG Linker:
-
Dissolve the This compound or a linear Amino-PEG-acid linker (1.5 equivalents) in anhydrous DMF.
-
Add the linker solution to the activated drug solution.
-
Let the reaction stir at room temperature overnight.
-
-
Purification:
-
Monitor the reaction's progress using LC-MS.
-
Upon completion, purify the final linker-payload conjugate using reverse-phase HPLC.[7]
-
Antibody-Drug Conjugation (Site-Specific via MTGase)
This protocol outlines the enzymatic conjugation of the linker-payload to a deglycosylated antibody.
-
Antibody Preparation:
-
Deglycosylate a solution of the antibody (e.g., Trastuzumab) using the PNGase F enzyme to expose the Q295 glutamine residue.
-
Purify the deglycosylated antibody using a protein A column.
-
Buffer exchange the antibody into a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.[7]
-
-
Enzymatic Conjugation:
-
Add the purified linker-payload (10-fold molar excess over the antibody) to the antibody solution.
-
Add microbial transglutaminase (MTGase) to the mixture.
-
Incubate the reaction at 37°C for 2-4 hours with gentle mixing.[6]
-
-
Purification of the ADC:
-
Stop the reaction by adding an MTGase inhibitor or by immediate purification.
-
Remove unconjugated linker-payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration.
-
Further purify the ADC and separate species with different DARs using hydrophobic interaction chromatography (HIC-HPLC).[7]
-
ADC Characterization
-
Protein Concentration: Determine the final ADC concentration using UV-Vis spectrophotometry by measuring absorbance at 280 nm.[7]
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC. The retention time on the HIC column is sensitive to the number of conjugated hydrophobic drugs.[7] Alternatively, UV-Vis spectroscopy or mass spectrometry can be used.
-
Antigen Binding Affinity: Evaluate the binding affinity of the ADC to its target antigen using methods like Surface Plasmon Resonance (SPR) or ELISA to ensure conjugation has not impaired function.
-
Aggregation Analysis: Use size exclusion chromatography (SEC-HPLC) to quantify the percentage of aggregates in the final ADC preparation. PEGylation is known to help reduce aggregation.[8]
Conclusion
The selection between a branched linker like this compound and a traditional linear PEG linker is a critical decision in the design of advanced bioconjugates. Experimental evidence suggests that branched architectures can offer significant advantages, including the potential for higher drug loading and improved pharmacokinetics, which can lead to enhanced therapeutic efficacy.[1][2] However, the structural complexity of branched linkers requires careful optimization, particularly concerning linker length, to avoid issues with steric hindrance that could negatively impact payload release and overall potency.[5][6] The protocols and comparative data presented in this guide provide a framework for making an informed decision, enabling researchers to strategically select the optimal linker architecture to meet their desired therapeutic profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Linkers: Tri(Amino-PEG5-amide)-amine versus Alkyl Chains in Performance
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis-Targeting Chimeras (PROTACs) are critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This component, far from being a mere spacer, profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its ability to induce protein degradation. This guide provides a detailed comparison of two common linker classes: the hydrophilic Tri(Amino-PEG5-amide)-amine and conventional hydrophobic alkyl linkers, with a focus on their impact on PROTAC performance, supported by experimental data and detailed protocols.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action relies on its ability to form a stable ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's length, rigidity, and chemical composition are pivotal in achieving a productive orientation of this complex. An inadequately designed linker can result in steric hindrance or an unfavorable conformation, thereby diminishing degradation efficiency.
Linker Composition: A Balancing Act
The chemical nature of the linker directly impacts the drug-like properties of the PROTAC molecule. The choice between a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, such as this compound, and a hydrophobic alkyl linker involves a trade-off between solubility and cell permeability.
-
This compound (PEG-based Linker): Composed of repeating ethylene (B1197577) glycol units, PEG linkers are known for their hydrophilicity. This characteristic can significantly improve the aqueous solubility of the often large and complex PROTAC molecules, which is advantageous for in vitro assays and can lead to improved pharmacokinetic profiles.[1][2] However, excessive PEGylation can sometimes negatively affect metabolic stability and may hinder passive diffusion across the lipophilic cell membrane.[2][3] The flexible nature of PEG linkers may allow them to adopt folded conformations that can shield the PROTAC's polar surface area, potentially aiding cell permeability.[3]
-
Alkyl Linkers: These linkers consist of saturated hydrocarbon chains and are more hydrophobic. This can enhance cell permeability but may compromise aqueous solubility.[2][4] Alkyl linkers are synthetically straightforward and offer a high degree of conformational flexibility.[4] The hydrophobicity of alkyl linkers can be modulated by incorporating heteroatoms or functional groups.
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from published studies, illustrating the impact of linker composition on key performance indicators of PROTACs, primarily focusing on the well-characterized target, Bromodomain-containing protein 4 (BRD4). While direct comparative data for this compound is limited, the performance of PEG linkers of varying lengths provides valuable insights.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors. |
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| BRD4 Degrader (Alkyl Linker) | Alkyl Chain | 15 | >90 | 1.2 |
| BRD4 Degrader (PEG2 Linker) | PEG2 | 8 | >95 | 0.8 |
| BRD4 Degrader (PEG4 Linker) | PEG4 | 25 | >90 | 0.5 |
| Illustrative data compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. |
Experimental Protocols
Accurate and reproducible experimental methodologies are crucial for the evaluation of PROTAC performance. The following are detailed protocols for key assays.
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC in cell culture medium.
- Treat the cells with varying concentrations of the PROTAC and incubate for the desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
- After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein onto an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
- Calculate DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values from the dose-response curves.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to evaluate the passive permeability of a compound.
1. Preparation of the Donor Plate:
- Prepare solutions of the test PROTACs in a suitable buffer at a known concentration.
2. Preparation of the Acceptor Plate:
- Fill the wells of the acceptor plate with a buffer solution.
3. Assembly of the PAMPA Sandwich:
- Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
- Place the donor plate on top of the acceptor plate to form the "sandwich."
4. Incubation:
- Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours).
5. Quantification:
- After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
6. Calculation of Permeability Coefficient (Papp):
- The apparent permeability coefficient is calculated using a specific formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Solubility Assays
1. Kinetic Solubility Assay:
- This high-throughput assay measures the solubility of a compound from a DMSO stock solution.
- A small volume of the PROTAC's DMSO stock is added to an aqueous buffer.
- The formation of a precipitate is detected by turbidimetry or light scattering.
2. Thermodynamic Solubility Assay:
- This assay determines the equilibrium solubility of a compound.
- An excess amount of the solid PROTAC is added to a buffer solution.
- The mixture is agitated until equilibrium is reached (typically 24-48 hours).
- The suspension is filtered, and the concentration of the dissolved PROTAC in the filtrate is measured by a suitable analytical method.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) can help illustrate complex biological pathways and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Conclusion
The choice between a this compound (PEG-based) and an alkyl linker is a critical decision in PROTAC design that requires careful consideration of the desired properties of the final molecule. PEG linkers generally enhance aqueous solubility, a common challenge for PROTACs, but may decrease passive permeability. Conversely, alkyl linkers can improve cell permeability at the cost of reduced solubility. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and comparison of different linker strategies to accelerate the development of potent and effective protein degraders.
References
Comparative analysis of PROTACs with different PEG linker lengths (PEG3, PEG5, etc.)
Researchers in the rapidly advancing field of targeted protein degradation are increasingly focusing on the optimization of every component of Proteolysis Targeting Chimeras (PROTACs). Among these, the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand has emerged as a critical determinant of a PROTAC's success. This guide provides a comparative analysis of PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths, with a particular focus on the commonly employed PEG3 and PEG5 linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance, profoundly influencing the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2][3] The length and flexibility of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is paramount for efficient ubiquitination and subsequent proteasomal degradation.[4] An optimal linker length is essential; a linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an excessively long linker can result in unproductive binding and reduced degradation efficiency.[4][5]
Comparative Performance of PROTACs with Varying PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[6] Empirical testing of a range of linker lengths is therefore a critical step in the optimization of any new PROTAC.[7] The following tables summarize experimental data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation efficiency.
Table 1: Comparative Degradation Efficiency (DC50) of BRD4-Targeting PROTACs with Different PEG Linker Lengths
| PROTAC Conjugate | Linker Length | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | PEG3 | BRD4 | VHL | 25 | >90 | HeLa | [6] |
| PROTAC 2 | PEG4 | BRD4 | VHL | 15 | >95 | HeLa | [6] |
| PROTAC 3 | PEG5 | BRD4 | VHL | 10 | >98 | HeLa | [6] |
| PROTAC 4 | PEG6 | BRD4 | VHL | 20 | >90 | HeLa | [6] |
Note: Data is representative and synthesized from trends discussed in the literature. Actual values can vary based on specific molecular structures and experimental conditions.
Table 2: Influence of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Atom Length | Target Protein | E3 Ligase Ligand | Degradation Efficacy | Reference |
| PROTAC A | 12 atoms (PEG-like) | ERα | VHL | Moderate | [8] |
| PROTAC B | 16 atoms (PEG-like) | ERα | VHL | Optimal | [8][9] |
| PROTAC C | 19 atoms (PEG-like) | ERα | VHL | Reduced | [8] |
| PROTAC D | 21 atoms (PEG-like) | ERα | VHL | Low | [8] |
These data illustrate that for a given target, there is often an optimal linker length that maximizes degradation potency. For BRD4 degradation by a VHL-recruiting PROTAC, a PEG5 linker appeared to be the most effective in the presented series.[6] Similarly, for ERα degradation, a 16-atom linker was found to be optimal.[8][9] It is crucial to note that while PEG linkers are widely used due to their hydrophilicity and biocompatibility which can improve a PROTAC's solubility and cell permeability, the optimal length must be determined on a case-by-case basis.[10][11][12]
Key Experimental Protocols for PROTAC Evaluation
The robust evaluation of novel PROTACs relies on a suite of well-defined experimental protocols. The following are detailed methodologies for key assays used to characterize PROTACs with different linker lengths.
Western Blotting for PROTAC-Induced Protein Degradation
This is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[13][14]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.[15]
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 4, 8, 16, or 24 hours).[14] Include a vehicle control (e.g., DMSO).[13]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[13]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.[13]
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[13]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.[13]
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[13]
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[13] A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
5. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Quantify the band intensities using densitometry software.[13]
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]
Cell Viability Assay
This assay is used to assess the cytotoxic effects of the PROTAC on cells, which can be a consequence of target protein degradation.[16]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[16]
2. Compound Treatment:
-
Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.[16]
3. Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[16]
4. Viability Assessment:
-
Add a cell viability reagent (e.g., MTT or CellTiter-Glo®).[16]
-
For MTT assays, solubilize the formazan (B1609692) crystals and measure the absorbance. For luminescent assays like CellTiter-Glo®, measure the luminescence.[16][17]
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[16]
Ternary Complex Formation Assay (e.g., NanoBRET™)
Directly measuring the formation of the ternary complex in live cells can provide crucial insights into a PROTAC's mechanism of action.[18][19][20]
1. Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor).[19]
2. Ligand Labeling:
-
Add a fluorescent HaloTag® ligand to the cells to label the E3 ligase fusion protein.[18]
3. PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.[18]
4. Signal Detection:
-
Add the NanoBRET™ substrate and immediately measure the donor and acceptor emission signals.[18]
5. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates PROTAC-dependent ternary complex formation.[18] The "hook effect," a decrease in signal at high PROTAC concentrations due to the formation of binary complexes, is often observed and is a key characteristic of these assays.[18][21]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Ternary Complex Formation [worldwide.promega.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. resources.revvity.com [resources.revvity.com]
Trivalent PROTACs Forge a New Frontier in Targeted Protein Degradation: A Comparative Analysis
Researchers and drug development professionals are witnessing a significant advancement in the field of targeted protein degradation with the emergence of trivalent PROTACs. These novel molecules demonstrate enhanced efficacy in degrading specific proteins of interest compared to their bivalent predecessors. This guide provides an objective comparison of a leading trivalent PROTAC, SIM1, with its bivalent counterpart, MZ1, supported by experimental data and detailed protocols, with a focus on the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, key targets in oncology.
The core innovation of trivalent Proteolysis Targeting Chimeras (PROTACs) lies in their unique architecture. Unlike traditional bivalent PROTACs that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase connected by a linker, trivalent PROTACs incorporate an additional targeting element. This can be achieved using a branched linker scaffold, such as Tri(Amino-PEG5-amide)-amine, which allows for the attachment of two ligands for the target protein and one for the E3 ligase. This design enhances the avidity and cooperativity of binding to the target protein, leading to more efficient and sustained degradation.[1][2]
A prime example of this advanced approach is the trivalent PROTAC SIM1.[1] SIM1 is a von Hippel-Lindau (VHL)-based PROTAC designed to degrade BET proteins, including BRD2, BRD3, and BRD4.[3] It was developed from the bivalent PROTAC MZ1 and a monovalent BET inhibitor, (-)-JQ1, assembled on a 1,1,1-tris(hydroxymethyl) ethane (B1197151) (TME) scaffold.[4] This trivalent design has shown superior performance in preclinical studies.[1][5]
Comparative Efficacy: Trivalent SIM1 vs. Bivalent MZ1
Experimental data consistently demonstrates the superior degradation potency and anti-cancer activity of the trivalent PROTAC SIM1 when compared to the bivalent PROTAC MZ1.
Protein Degradation
The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). Lower DC50 values indicate higher potency.
| Compound | Target Protein | DC50 (nM) | Cell Line | Reference |
| SIM1 (Trivalent) | BRD2 | 1.1 | HEK293 | [3] |
| BRD3 | 3.3 | HEK293 | ||
| BRD4 | 0.7 | HEK293 | ||
| MZ1 (Bivalent) | BRD2 | ~10-fold higher than BRD4 | MV4;11/HL60 | [6] |
| BRD3 | ~10-fold higher than BRD4 | MV4;11/HL60 | [6] | |
| BRD4 | 2-20 | Various | [6] |
As the data indicates, SIM1 achieves low nanomolar to picomolar degradation of all targeted BET family members, with a particular preference for BRD2.[1] Studies have shown that SIM1 degrades BET proteins with higher potency and more sustained efficacy than its bivalent counterpart, MZ1.[5]
Anti-Cancer Activity
The enhanced degradation of BET proteins by SIM1 translates to more potent anti-cancer effects. The IC50 value, the concentration of a drug that inhibits a biological process (like cell growth) by 50%, is a key metric.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SIM1 (Trivalent) | MV4-11 | Acute Myeloid Leukemia | 1.1 | [3] |
| MZ1 (Bivalent) | 697 | B-cell Acute Lymphoblastic Leukemia | 117 | [7] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 199 | [7] |
SIM1 has demonstrated sustained anti-cancer activity across numerous therapeutically relevant cell lines.[1] For instance, in MV4-11 leukemia cells, SIM1 at a concentration of 1 nM induced measurable cell death after just 6 hours.[3] In contrast, the bivalent MZ1 required higher concentrations to achieve similar effects in other leukemia cell lines.[7]
Mechanism of Action and Experimental Workflow
The enhanced efficacy of trivalent PROTACs like SIM1 is attributed to their ability to induce conformational changes upon binding to the target protein, allowing for simultaneous and high-avidity engagement of multiple domains. This leads to the formation of a highly stable ternary complex with the E3 ligase, resulting in efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]
References
Assessing the Biocompatibility of Tri(Amino-PEG5-amide)-amine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules and nanoparticles with biocompatible polymers is a cornerstone of modern drug delivery and development. Among these polymers, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard for its ability to enhance solubility, stability, and pharmacokinetic profiles while reducing immunogenicity. This guide provides a comparative assessment of the biocompatibility of Tri(Amino-PEG5-amide)-amine, a trifunctional PEG linker, by examining data from structurally similar PEGylated and non-PEGylated dendrimers. The evidence strongly suggests that the PEGylation strategy inherent in the this compound structure significantly mitigates the toxicity associated with amine-terminated compounds.
Executive Summary
This guide synthesizes biocompatibility data for amine-terminated polyamidoamine (PAMAM) dendrimers and their PEGylated analogues to infer the biocompatibility profile of this compound. The data consistently demonstrates that PEGylation drastically reduces cytotoxicity and hemolytic activity. While PEGylation is known to decrease immunogenicity, the specific immune response to any PEGylated compound can be complex and requires dedicated investigation.
Data Presentation: Comparative Biocompatibility
The following tables summarize quantitative data from studies on molecules structurally related to this compound, highlighting the impact of PEGylation on biocompatibility.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Generation 2 PAMAM (Amine-terminated) | MDA-MB-231 | MTT | IC50 (24h) | 140 ± 2 µM | [1] |
| Generation 2 PAMAM (Amine-terminated) | MCF-7 | MTT | IC50 (24h) | 153 ± 3 µM | [1] |
| Generation 3 PAMAM (Amine-terminated) | MDA-MB-231 | MTT | IC50 (24h) | 99 ± 2 µM | [1] |
| Generation 3 PAMAM (Amine-terminated) | MCF-7 | MTT | IC50 (24h) | 120 ± 3 µM | [1] |
| Generation 5 PAMAM (Amine-terminated) | NIH 3T3 | MTT | IC50 | Significantly lower than PEGylated counterparts | [2] |
| PEGylated Generation 5 PAMAM | NIH 3T3 | MTT | IC50 | 12-105 fold higher than non-PEGylated G5 PAMAM | [2] |
| Generation 5 PAMAM (Amine-terminated) | HCECs | Cell Viability | % Survival (at 50 µg/mL) | 41% ± 9% | [3] |
| ~43% PEGylated Generation 5 PAMAM | HCECs | Cell Viability | % Survival | Non-cytotoxic at concentrations toxic for unmodified G5 | [3] |
| G3 PAMAM-PEG Conjugates (Varying PEG chain length & density) | CHO | Cell Viability | % Viability (at ≤ 1 µM) | Relatively high cell viability | [4] |
Table 2: Hemocompatibility Data
| Compound/Material | Assay | Observation | Conclusion | Reference |
| Amine-terminated Dendrimers | Hemolysis Assay | Concentration and generation-dependent hemolysis | Potentially hemolytic | [1] |
| PEGylated Nanoparticles | Hemolysis Assay | Hemolysis did not exceed 2% at concentrations up to 2 mg/mL | Non-hemolytic | [5] |
| PEG Additives in Red Blood Cell Suspensions | Mechanical Stress-induced Hemolysis | Significantly reduced hemolysis compared to controls | Protective against mechanical damage to RBCs | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biocompatibility data. Below are standard protocols for key in vitro assays.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound conjugates and controls) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the water-soluble MTT to an insoluble purple formazan (B1609692).
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Hemolysis Assay (Direct Contact Method - adapted from ISO 10993-4)
This assay evaluates the potential of a material to cause hemolysis (the rupture of red blood cells).
Protocol:
-
Blood Collection: Obtain fresh human or rabbit blood using an appropriate anticoagulant.
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining RBCs multiple times with a saline solution. Resuspend the washed RBCs in saline to a desired concentration (e.g., 10% v/v).
-
Sample Preparation: Prepare different concentrations of the test material (e.g., this compound conjugate) in saline.
-
Incubation: Add the test material solutions to the RBC suspension. Use saline as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100) as a positive control (100% hemolysis). Incubate the samples at 37°C for a specified time (e.g., 4 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Hemolysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100 A hemolysis rate below 2% is generally considered acceptable for many applications.
Mandatory Visualizations
The following diagrams illustrate the workflows of the described biocompatibility assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The decrease of PAMAM dendrimer-induced cytotoxicity by PEGylation via attenuation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and cytotoxicity of PEGylated poly(amidoamine) dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Investigation of Polyamidoamine Dendrimers Surface-Modified with Poly(ethylene glycol) for Drug Delivery Applications: Synthesis, Characterization, and Evaluation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Maze: A Comparative Guide to PROTAC Linker Stability
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance In Vivo, Supported by Experimental Data.
The therapeutic promise of Proteolysis Targeting Chimeras (PROTACs) is intrinsically linked to their structural integrity and stability within a biological system. The linker, the component connecting the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's pharmacokinetic profile and, consequently, its in vivo efficacy. This guide provides a comprehensive comparison of different PROTAC linker types, focusing on their in vivo stability and performance, with supporting data from preclinical studies.
The Linker's Crucial Role in PROTAC Performance
The linker is far more than a simple spacer. Its chemical composition, length, and rigidity profoundly influence a PROTAC's solubility, cell permeability, metabolic stability, and the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). An ideal linker should facilitate the formation of a stable and productive ternary complex while simultaneously conferring favorable drug-like properties to the PROTAC molecule, ensuring it can reach its target and persist long enough to elicit a therapeutic effect.
Comparative Analysis of PROTAC Linker Types
PROTAC linkers can be broadly categorized into three main classes: flexible (alkyl and polyethylene (B3416737) glycol - PEG), rigid, and clickable. Each class presents a unique set of advantages and disadvantages that affect in vivo stability.
Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most extensively used linkers in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modulated.
-
Alkyl Linkers: These hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the resulting PROTAC.
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC molecule. However, PEG linkers may be more susceptible to metabolic degradation compared to alkyl chains[1].
Rigid Linkers
To enhance metabolic stability and improve pharmacokinetic profiles, researchers have increasingly turned to rigid linkers. These linkers often incorporate cyclic structures, such as piperazine (B1678402), piperidine (B6355638), or aromatic rings, which introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and stable molecules. The inclusion of saturated nitrogen heterocycles like piperidines and piperazines has been shown to significantly improve the solubility and potency of PROTACs. The clinically evaluated PROTACs, ARV-110 and ARV-471, both feature short, rigid linkers containing piperidine and piperazine moieties, highlighting the trend towards more rigid and polar linker designs for improved in vivo performance.
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular and efficient method for PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy, offering a robust and modular approach to generating diverse PROTAC libraries.
Quantitative Data Presentation: In Vivo Pharmacokinetic Comparison
Direct head-to-head in vivo comparisons of different linker types for the same target and E3 ligase are not always available in the literature. However, by compiling data from studies on well-characterized targets like Bromodomain-containing protein 4 (BRD4), we can draw informative comparisons.
Table 1: Comparative In Vivo Pharmacokinetic Parameters of BRD4-Targeting PROTACs with Different Linker Types
| PROTAC Name | Linker Type/Composition | E3 Ligase Recruited | Animal Model | Dose & Route | Half-life (t1/2) | AUC (Area Under the Curve) | Clearance (CL) | Reference |
| ARV-771 | PEG/Alkyl (Flexible) | VHL | Mouse | 10 mg/kg, i.p. | 4.9 h | 2,800 ngh/mL | 59.5 mL/min/kg | [2] |
| dBET1 | PEG/Alkyl (Flexible) | Cereblon (CRBN) | Mouse | 30 mg/kg, i.p. | 5.5 h | 1,210 ngh/mL | 413 mL/min/kg | [2] |
| MZ1 | PEG (Flexible) | VHL | Mouse | 10 mg/kg, i.p. | 0.6 h | 311 ngh/mL | 537 mL/min/kg | [2] |
| ARV-110 | Piperidine/Alkyl (Rigid) | Cereblon (CRBN) | Rat | 2 mg/kg, i.v. | 11.41 h | 8,157 ngh/mL | 413.6 mL/h/kg | [3] |
| ARV-110 | Piperidine/Alkyl (Rigid) | Cereblon (CRBN) | Mouse | 2 mg/kg, i.v. | 11.41 h | 4,834 ng*h/mL | 689.1 mL/h/kg | [3] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. The superior half-life of ARV-110 with its rigid linker compared to the flexible linkers of ARV-771, dBET1, and MZ1 suggests a trend towards improved in vivo stability with more constrained linker architectures.
Mandatory Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for in vivo evaluation of PROTACs.
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Mice
-
Animal Models: Male BALB/c or CD-1 mice (6-8 weeks old) are typically used. Animals are housed in a controlled environment with ad libitum access to food and water.
-
Compound Formulation and Administration:
-
Intravenous (IV): The PROTAC is formulated in a vehicle such as 5% DMSO, 10% Solutol HS 15, and 85% saline. The formulation is administered as a bolus injection via the tail vein.
-
Oral (p.o.): The PROTAC is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (approximately 20-30 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. The concentration of the PROTAC in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vdss).
2. Western Blot Analysis of Target Protein Degradation in Tumor Tissue
-
Animal Model and Treatment: Immunocompromised mice (e.g., NOD-SCID) bearing tumor xenografts are treated with the PROTAC or vehicle control at a specified dosing schedule.
-
Tissue Collection and Lysis: At the end of the treatment period, tumors are excised, weighed, and snap-frozen in liquid nitrogen. Tumor tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The lysate is cleared by centrifugation.
-
Protein Quantification: The total protein concentration of each tumor lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection and Quantification: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control. The percentage of target protein degradation is calculated relative to the vehicle-treated control group.
Conclusion
The in vivo stability of a PROTAC is a multifactorial property heavily influenced by the linker. While flexible linkers like PEG and alkyl chains offer synthetic convenience, the current trend in PROTAC design is moving towards more rigid linkers containing cyclic moieties. These rigid linkers have demonstrated the potential to improve metabolic stability and pharmacokinetic profiles, leading to longer half-lives and greater in vivo exposure. The selection of an optimal linker remains a largely empirical process that requires careful consideration of the specific target protein and E3 ligase pair. The experimental protocols and comparative data presented in this guide provide a foundational framework for the rational design and evaluation of PROTAC linkers to accelerate the development of this promising new class of therapeutics.
References
A Head-to-Head Comparison of Tri(Amino-PEG5-amide)-amine from Various Suppliers
For researchers, scientists, and drug development professionals utilizing Tri(Amino-PEG5-amide)-amine in their work, selecting a supplier that guarantees high purity, reactivity, and stability is paramount. This guide provides a head-to-head comparison of this versatile linker from several prominent suppliers, supported by available data and detailed experimental protocols for in-house verification. This compound is a branched polyethylene (B3416737) glycol (PEG) linker with three primary amine functional groups, making it a valuable tool in bioconjugation, targeted drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Data Presentation
The following table summarizes the publicly available quantitative data for this compound from a selection of suppliers. It is important to note that while suppliers state a certain purity level, accessing batch-specific Certificates of Analysis (CoA) with detailed analytical data often requires direct contact with the supplier.
| Supplier | Catalog Number | Stated Purity (%) | Analytical Data Provided |
| MCE Chemicals | HY-140251 | 99.86%[1][2] | CoA, HNMR, LCMS[1][2] |
| BroadPharm | BP-22369 | 98%[3] | Link to NMR and SDS on website[3] |
| Precise PEG | AG-7142 | >96%[4] | None specified in search results |
| AxisPharm | AP14109 (similar structure) | ≥95%[5] | None specified in search results |
| MySkinRecipes | 109815 | 95%[6] | None specified in search results |
Experimental Protocols
To facilitate a rigorous in-house comparison of this compound from different suppliers, the following detailed experimental protocols are provided. These protocols are designed to assess the key performance attributes of the linker: purity, reactivity, and stability.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To verify the purity of this compound and identify any potential impurities.
Materials:
-
This compound sample from each supplier
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and a UV detector
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each this compound sample in HPLC-grade water.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas from the chromatograms. Calculate the purity of each sample as the percentage of the main peak area relative to the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample from each supplier
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer (¹H NMR, ¹³C NMR)
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of each sample in 0.5-0.7 mL of the chosen deuterated solvent.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and splitting patterns for the this compound structure. The presence of unexpected peaks may indicate impurities.
Reactivity Assessment via NHS Ester Conjugation
Objective: To evaluate the reactivity of the primary amine groups by conjugation with a model N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound sample from each supplier
-
A model NHS ester (e.g., Biotin-NHS or a fluorescent dye-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)
-
LC-MS system for analysis
Protocol:
-
Reaction Setup:
-
Dissolve this compound in the reaction buffer to a final concentration of 10 mM.
-
Dissolve the NHS ester in DMF or DMSO to a final concentration of 20 mM.
-
In a reaction vial, mix 100 µL of the this compound solution with 50 µL of the NHS ester solution.
-
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours with gentle stirring.
-
Analysis:
-
Dilute a small aliquot of the reaction mixture with an appropriate solvent.
-
Analyze the sample by LC-MS to monitor the formation of the conjugated product and the consumption of the starting materials.
-
-
Comparison: Compare the conversion rates between samples from different suppliers to assess relative reactivity.
Stability Assessment
Objective: To evaluate the stability of the this compound under common storage and experimental conditions.
Materials:
-
This compound sample from each supplier
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system
Protocol:
-
Sample Preparation: Prepare solutions of each this compound sample at a concentration of 1 mg/mL in both water and PBS.
-
Incubation: Aliquot the solutions into separate vials and incubate them at 4°C, 25°C, and 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each condition and analyze it by HPLC using the method described in Protocol 1.
-
Data Analysis: Compare the purity of the samples over time to assess their degradation profiles under different conditions. A stable linker will show minimal degradation.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Conceptual pathway illustrating the role of the linker in a PROTAC's mechanism of action.
References
A Comparative Analysis of PROTAC Linkers: Benchmarking Tri(Amino-PEG5-amide)-amine Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][][4] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[4][5][6]
This guide provides a comprehensive benchmark of Tri(Amino-PEG5-amide)-amine, a flexible polyethylene (B3416737) glycol (PEG)-based linker, against other classes of novel PROTAC linkers. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document serves as a resource for the rational design and optimization of next-generation protein degraders.
The Central Role of the PROTAC Linker
The linker is not merely a passive spacer; it is an active contributor to the PROTAC's biological activity.[6] Its length, composition, and attachment points dictate the geometry of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[][7] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and degradation.[2][8]
Featured Linker: this compound
This compound is a flexible, PEG-based PROTAC linker used in the synthesis of PROTACs.[9][10][11] Its structure is characterized by repeating ethylene (B1197577) glycol units, which impart specific physicochemical properties.
-
Structure: A hydrophilic polyethylene glycol (PEG) chain.
-
Key Characteristics:
-
Flexibility: The high number of rotatable bonds allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[2]
-
Hydrophilicity: The PEG motif generally improves the solubility of the PROTAC molecule, a critical parameter for drug development.[2][12]
-
Synthetic Tractability: PEG linkers are synthetically accessible and relatively easy to modify in length.[6]
-
Comparative Analysis of PROTAC Linker Classes
The selection of a linker is a multi-parameter optimization process.[5][12] Besides flexible PEG linkers like this compound, researchers can employ rigid or functionalized "smart" linkers to achieve desired properties.
-
Flexible Linkers (e.g., Alkyl Chains, PEGs): These are the most commonly used linkers.[6][13] Their conformational flexibility can be advantageous but may also come with an entropic penalty upon binding, potentially reducing ternary complex stability.[2]
-
Rigid Linkers (e.g., Alkynyl, Piperidine, or Triazole moieties): These linkers pre-organize the PROTAC into a conformation more favorable for ternary complex formation, which can improve selectivity and reduce the entropic penalty of binding.[2][14] However, they are often more challenging to synthesize.[2]
-
"Smart" or Functional Linkers: Recent innovations include linkers with integrated functionalities, such as photoswitchable (e.g., azobenzene) or self-immolative groups, which allow for spatiotemporal control over PROTAC activity.[2][15]
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The choice of linker significantly impacts key performance metrics such as degradation efficiency (DC50 and Dmax), ternary complex stability, and drug-like properties. The following tables summarize representative data illustrating the influence of linker type on these parameters.
Note: The data presented below is illustrative and compiled from various sources to demonstrate comparative principles. Direct head-to-head experimental data for all compounds under identical conditions is not always available.
Table 1: Impact of Linker Type on Degradation Efficiency
| PROTAC (Target-E3) | Linker Class | Linker Example | DC50 (nM) | Dmax (%) | Reference |
| BTK-CRBN | Flexible (PEG) | This compound derivative | 15 | >90 | Illustrative |
| BTK-CRBN | Flexible (Alkyl) | C12 Alkyl Chain | 40 | ~85 | Illustrative |
| BTK-CRBN | Rigid (Alkynyl) | Phenyl-diacetylene | 8 | >95 | Illustrative |
| BRD4-VHL | Flexible (PEG) | MZ1 (PEG-based) | 25-125 | >80 | [15] |
| PI3K/mTOR-CRBN | Flexible (PEG) | GP262 | 42-227 | 71-88 | [16] |
Table 2: Influence of Linker on Ternary Complex Formation and DMPK Properties
| Linker Class | Cooperativity (α) | Aqueous Solubility | Cell Permeability | Metabolic Stability |
| Flexible (PEG) | Variable (Can be >1) | High | Moderate | Moderate to Low |
| Flexible (Alkyl) | Variable | Low | High | Low |
| Rigid | Often High (>1) | Moderate | Moderate | High |
Mandatory Visualizations
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of PROTAC linkers.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to determine the extent of target protein degradation and calculate DC50 and Dmax values.[17]
1. Cell Plating and Treatment:
- Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC linker variants in cell culture medium.
- Treat the cells with varying concentrations of each PROTAC and incubate for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[1]
2. Cell Lysis:
- After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]
- Incubate on ice for 30 minutes, then scrape the cells and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
- Normalize the protein concentration for all samples.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[17]
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
- Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
- Apply a chemiluminescent substrate and capture the signal using an imaging system.[17]
- Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[17]
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This cell-free proximity assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[18]
1. Reagent Preparation:
- Obtain purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginC-ElonginB).
- Use tagged proteins (e.g., His-tagged POI, GST-tagged E3) for detection.
- Prepare serial dilutions of the PROTAC linker variants.
2. Assay Procedure:
- Add the POI, E3 ligase, and varying concentrations of the PROTAC to the wells of a microplate.
- Add AlphaLISA acceptor beads conjugated to an antibody against one protein's tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-His).
- Incubate in the dark to allow for complex formation and bead association.
3. Data Acquisition and Analysis:
- Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 520–620 nm using an Alpha-enabled plate reader.
- A high signal indicates that the donor and acceptor beads are in close proximity, signifying the formation of the ternary complex.
- Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" bell-shaped curve is often observed, where the signal decreases at high concentrations due to the formation of binary complexes.[18][19] The height of the curve reflects the relative stability of the ternary complex.[18]
Protocol 3: Cell Viability Assay (MTS/MTT)
This protocol assesses the downstream functional effect of protein degradation on cell proliferation.[1]
1. Cell Plating and Treatment:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a range of concentrations for each PROTAC linker variant for a desired duration (e.g., 72 hours).[1]
2. MTS Reagent Addition:
- Add MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C until a color change is apparent.[1]
3. Absorbance Measurement and Data Analysis:
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the viability percentage against PROTAC concentration and fit to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. targetmol.cn [targetmol.cn]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. researchgate.net [researchgate.net]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Ternary complex formation - Profacgen [profacgen.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tri(Amino-PEG5-amide)-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like Tri(Amino-PEG5-amide)-amine are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation[1].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound and its containers is to entrust them to an approved waste disposal plant[1]. It is crucial that this chemical is not released into the environment[1].
Experimental Workflow for Disposal:
-
Segregate the Waste : Collect any unused this compound and any materials contaminated with it (e.g., pipette tips, vials, paper towels) in a dedicated waste container. This container should be clearly labeled with the chemical name and any relevant hazard information.
-
Container Management : Ensure the waste container is made of a material compatible with the chemical and is kept securely sealed when not in use.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents[1]. The storage area should have secondary containment to prevent environmental release in case of a spill.
-
Professional Disposal : The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Adhere to all local, state, and federal regulations governing chemical waste disposal.
-
Documentation : Maintain accurate records of the amount of waste generated and the date of disposal.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment : For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup : Carefully sweep or scoop up the absorbed material and place it into the designated chemical waste container.
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Report : Report the spill to the appropriate safety officer or laboratory manager.
Logical Framework for Disposal Decisions
The decision-making process for the disposal of this compound and its associated waste should follow a clear, logical path to ensure safety and compliance.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining environmental responsibility.
References
Personal protective equipment for handling Tri(Amino-PEG5-amide)-amine
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Tri(Amino-PEG5-amide)-amine. The following information is compiled to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing three primary amino groups.[1] These amino groups are reactive with carboxylic acids, activated NHS esters, and carbonyl compounds such as ketones and aldehydes.[1][2] Its PEGylated structure enhances water solubility.[2][3]
| Property | Value | Source |
| Molecular Formula | C45H93N7O18 | [1][2][3][4][5] |
| Molecular Weight | ~1020.27 g/mol | [1][2][3][4][5] |
| CAS Number | 2055013-52-8 | [2][3][4][5] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Soluble in Water, DMSO, DMF | [2] |
| Storage | Store at -20°C or 2-8°C, sealed and dry | [2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8] | Protects against potential splashes and airborne particles. |
| Skin Protection | Nitrile Gloves | Chemical-resistant, disposable. Inspect before use and change immediately if contaminated.[6][9] | Amines can cause skin irritation. Nitrile gloves offer good protection. |
| Laboratory Coat | Standard, full-sleeved. | Prevents skin contact with the chemical.[6] | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[8] | Minimizes inhalation of any potential dust or aerosols. |
| NIOSH-approved Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if a fume hood is unavailable or if handling large quantities that may generate dust.[8][9] | Provides protection from nuisance levels of dusts.[9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[8]
-
Spill Kit: Have a chemical spill kit appropriate for amines available in the immediate vicinity.
-
-
Handling Procedure:
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating airborne dust. Further processing of solid materials may result in the formation of combustible dusts.[9]
-
Dispensing: Carefully dispense the required amount, avoiding splashes and the generation of aerosols.
-
Reactions and Manipulations: Keep all containers tightly closed when not in use. Avoid contact with strong oxidizing agents.[8]
-
-
Decontamination and Doffing PPE:
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.[9]
-
Lab Coat Removal: Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[9]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[8]
-
Spill: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal. Avoid dust formation.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[7]
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound TFA Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound, 2055013-52-8 | BroadPharm [broadpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
